2-Chloro-4-cyclobutylpyridine
Description
BenchChem offers high-quality 2-Chloro-4-cyclobutylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-cyclobutylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-cyclobutylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSKUHYBTFXGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Procurement of 2-Chloro-4-cyclobutylpyridine: A Technical Guide for Chemical Researchers
For researchers and drug development professionals, the strategic incorporation of novel building blocks is paramount to innovation. Substituted pyridines, in particular, are a cornerstone of medicinal chemistry, offering a versatile scaffold for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides an in-depth technical overview of 2-Chloro-4-cyclobutylpyridine, a potentially novel compound, addressing its identification, commercial availability, and synthetic strategies.
Compound Identification: The Elusive CAS Number
A thorough search of chemical databases, including PubChem, reveals a CAS number for the related compound 2,5-dichloro-4-cyclobutylpyridine , but not for 2-Chloro-4-cyclobutylpyridine itself. This suggests that 2-Chloro-4-cyclobutylpyridine is likely not a commercially cataloged compound and may represent a novel chemical entity. The absence of a dedicated CAS number underscores the need for a focus on synthetic procurement rather than direct purchase.
A related compound, 2,5-dichloro-4-cyclobutylpyridine, has the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol .[1]
Commercial Landscape: A Custom Synthesis Approach
Direct commercial suppliers for 2-Chloro-4-cyclobutylpyridine are not readily identifiable, which is consistent with its apparent novelty. However, the commercial availability of key precursors and analogous structures is robust, providing a clear path for either in-house synthesis or custom synthesis by a specialized contract research organization (CRO).
The most relevant and readily available starting material for a plausible synthesis is 2-chloro-4-methylpyridine , also known as 2-chloro-4-picoline. This compound is offered by numerous chemical suppliers.
Key Precursors and Analogs: A Supplier Overview
| Compound Name | CAS Number | Representative Suppliers | Notes |
| 2-Chloro-4-methylpyridine (2-Chloro-4-picoline) | 3678-62-4 | Sigma-Aldrich, Thermo Scientific, MedChemExpress | A key starting material for the synthesis of 2-chloro-4-substituted pyridines.[2][3][4][5] |
| 2-Amino-4-picoline | 695-34-1 | Various | A common precursor for the synthesis of 2-chloro-4-picoline.[6][7] |
| 4-Cyclobutylpyridine | Not readily available | Custom synthesis | The cyclobutyl moiety would likely be introduced via functionalization of a pyridine ring. |
| 2-Chloro-4-ethylpyridine | 40325-11-9 | NINGBO INNO PHARMCHEM CO.,LTD. | An example of a commercially available 2-chloro-4-alkylpyridine.[8] |
Synthetic Pathways: A Practical Guide
Given the lack of direct commercial sources, the synthesis of 2-Chloro-4-cyclobutylpyridine would most logically proceed through the functionalization of a pre-formed 2-chloropyridine scaffold. A plausible and efficient synthetic route would involve the elaboration of the methyl group of 2-chloro-4-methylpyridine.
A common method for the synthesis of 2-chloro-4-methylpyridine itself starts from 2-amino-4-picoline. The amino group is converted to a chloro group, often through a Sandmeyer-type reaction or by treatment with reagents like phosphorus oxychloride.[6]
Proposed Synthetic Workflow
The following diagram outlines a potential synthetic pathway from a commercially available precursor to the target compound.
Caption: Proposed synthetic workflow for 2-Chloro-4-cyclobutylpyridine.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-picoline
This procedure is based on established methods for the conversion of aminopyridines to chloropyridines.[6]
-
Diazotization: To a stirred solution of 2-amino-4-picoline in aqueous hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in hydrochloric acid at room temperature. The mixture is heated to 50-60 °C and stirred until nitrogen evolution ceases.
-
Work-up and Purification: After cooling, the reaction mixture is basified with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 2-chloro-4-methylpyridine.
Step 2: Synthesis of 2-Chloro-4-cyclobutylpyridine
This part of the synthesis involves the functionalization of the methyl group, a common strategy in organic synthesis.
-
Radical Bromination: 2-Chloro-4-methylpyridine is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux under inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate and brine, dried, and concentrated to give crude 2-chloro-4-(bromomethyl)pyridine.
-
Cyclobutylation: The crude 2-chloro-4-(bromomethyl)pyridine is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled. A solution of a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) or another suitable cyclobutyl nucleophile is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.
-
Final Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, 2-Chloro-4-cyclobutylpyridine, is purified by column chromatography.
Applications in Drug Discovery and Development
The 2-chloropyridine moiety is a valuable pharmacophore and a versatile synthetic handle in medicinal chemistry. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Reactivity and Potential Transformations
Caption: Reactivity of the 2-chloropyridine scaffold in cross-coupling reactions.
The ability to perform these transformations makes 2-Chloro-4-cyclobutylpyridine a valuable building block for generating libraries of compounds for structure-activity relationship (SAR) studies. The cyclobutyl group can provide a favorable vector for exploring chemical space and may impart desirable properties such as improved metabolic stability or enhanced binding to a biological target. The incorporation of chlorine-containing molecules is a well-established strategy in drug discovery.[9]
Conclusion
While 2-Chloro-4-cyclobutylpyridine is not a commercially available reagent, this guide provides a clear and actionable pathway for its synthesis. By leveraging readily available precursors and established synthetic methodologies, researchers can access this novel building block. The versatile reactivity of the 2-chloropyridine moiety opens up a multitude of possibilities for the development of new chemical entities with potential therapeutic applications. This technical guide serves as a valuable resource for scientists and drug development professionals seeking to explore the chemical space offered by functionalized cyclobutylpyridines.
References
-
PubChem. 2,5-dichloro-4-cyclobutylpyridine. National Center for Biotechnology Information. [Link]
-
Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]
- Google Patents. Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Google Patents.
-
Ningbo Inno Pharmchem Co.,Ltd. 2-Chloro-4-ethylpyridine: A Crucial Component in Pharmaceutical Intermediate Synthesis. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
Sources
- 1. 2,5-Dichloro-4-cyclobutylpyridine | C9H9Cl2N | CID 166172018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Chloro-4-picoline | 3678-62-4 [chemicalbook.com]
- 4. 2-Chloro-4-picoline, 98% 100 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 7. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cyclobutyl-Substituted Pyridine Building Blocks for Medicinal Chemistry
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged heterocycle in drug design.[1][3] This guide delves into the strategic incorporation of cyclobutyl moieties onto the pyridine ring, a tactic increasingly employed to modulate physicochemical and pharmacokinetic properties of drug candidates. We will explore the synthetic rationale, key methodologies, and impactful applications of these building blocks, providing researchers and drug development professionals with a comprehensive understanding of their value in modern medicinal chemistry.
The Rationale for Cyclobutyl Substitution: Beyond Flatland
The relentless pursuit of novel chemical matter with improved drug-like properties has led medicinal chemists to explore beyond traditional, often planar, aromatic substituents. The introduction of three-dimensional (3D) motifs is a key strategy to enhance target engagement, improve metabolic stability, and fine-tune solubility.[4] The cyclobutyl group, a four-membered carbocycle, has emerged as a particularly valuable substituent for these purposes.[5]
Physicochemical and Pharmacokinetic Advantages
The incorporation of a cyclobutyl ring can confer several benefits:
-
Increased Three-Dimensionality: Moving away from flat aromatic rings, the puckered nature of the cyclobutane ring can lead to more specific and potent interactions within a protein's binding pocket by providing better shape complementarity.[4]
-
Modulation of Lipophilicity: The cyclobutyl group is a non-polar, lipophilic fragment. Its introduction can be a strategic tool to increase the overall lipophilicity of a molecule, which can be crucial for cell permeability and oral bioavailability.
-
Improved Metabolic Stability: The cyclobutyl ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or electron-rich aromatic systems.[4][6] This can lead to an improved pharmacokinetic profile with a longer half-life.
-
Conformational Restriction: The rigid nature of the cyclobutyl ring can lock the conformation of adjacent functionalities, reducing the entropic penalty upon binding to a target and potentially increasing potency.[4]
-
Bioisosteric Replacement: The cyclobutyl group can serve as a bioisostere for other functionalities, such as a gem-dimethyl group or even a phenyl ring in certain contexts, offering a different vector for substituent placement and altering the molecule's interaction profile.[4][7]
Synthetic Strategies for Cyclobutyl-Substituted Pyridines
The synthesis of cyclobutyl-substituted pyridines can be approached in two primary ways: by constructing the pyridine ring with a pre-existing cyclobutyl-containing fragment or by attaching the cyclobutyl group to a pre-formed pyridine ring.
De Novo Pyridine Synthesis
Classical methods for pyridine synthesis can be adapted to incorporate cyclobutyl moieties.
-
Hantzsch Pyridine Synthesis: This versatile method involves the condensation of a β-ketoester, an aldehyde (in this case, cyclobutanecarboxaldehyde), and ammonia or an ammonia equivalent.[8] The resulting dihydropyridine is then oxidized to the corresponding pyridine.
-
Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a base. A cyclobutyl-containing α,β-unsaturated ketone can be employed to generate the desired substituted pyridine.
-
[2+2+2] Cycloaddition: Modern transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer a powerful and modular approach to highly substituted pyridines.[9] A cyclobutyl-containing alkyne or nitrile can be used as a key building block in this convergent strategy.
Functionalization of a Pre-formed Pyridine Ring
Direct cyclobutylation of a pyridine ring presents a more convergent, though often more challenging, approach.
-
Radical-Mediated C-H Functionalization: Recent advances in photoredox and radical chemistry have enabled the direct C-H functionalization of heterocycles. One notable method involves the silver-promoted ring-opening of tertiary cyclobutanols to generate a γ-keto alkyl radical, which then adds to an N-methoxypyridinium salt to afford C2-substituted pyridines.[10]
-
Cross-Coupling Reactions: For pyridines bearing a suitable handle (e.g., a halogen), cross-coupling reactions with a cyclobutyl-containing organometallic reagent (e.g., cyclobutylzinc or cyclobutylboronic acid derivatives) can be an effective strategy.
Experimental Protocols: A Practical Guide
Protocol: Silver-Promoted Radical Ring-Opening/Pyridylation of Cyclobutanols
This protocol is adapted from a method for the efficient synthesis of a range of C2-substituted pyridines.[10]
Materials:
-
1-(Pyridin-2-yl)cyclobutanol
-
N-Methoxypyridinium salt
-
Silver nitrate (AgNO₃)
-
Potassium persulfate (K₂S₂O₈)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask, add 1-(pyridin-2-yl)cyclobutanol (1.0 mmol), N-methoxypyridinium salt (1.2 mmol), and silver nitrate (0.1 mmol).
-
Add a 1:1 mixture of acetonitrile and water (10 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add potassium persulfate (2.0 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C2-substituted pyridine.
Applications in Medicinal Chemistry: Case Studies
The strategic use of cyclobutyl-substituted pyridines has led to the development of promising drug candidates across various therapeutic areas.
Histamine H3 Receptor Antagonists
In the development of histamine H3 receptor antagonists for central nervous system disorders, researchers sought to replace a biaryldiamine moiety, which was associated with potential genotoxicity.[4] A cyclobutane linker was successfully employed as an aryl isostere, mimicking the required distance between two basic groups.[4] Further optimization led to cyclobutyl-substituted diazepane derivatives that exhibited an optimal balance of microsomal stability, plasma and brain concentrations, and receptor occupancy.[4][11]
BACE1 Inhibitors for Alzheimer's Disease
In the design of inhibitors for β-secretase 1 (BACE1), a key target in Alzheimer's disease, a spirocyclic cyclobutyl ring was incorporated into the molecular scaffold.[4] This modification was instrumental in positioning a benzodioxolane ring system within the S1 binding pocket of the enzyme, contributing to the overall potency of the inhibitor.[4]
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of pyridine derivatives has been shown to be influenced by the nature of their substituents.[2] While polar groups like amino and hydroxyl can sometimes be less active, small alkyl substituents can lead to potent inhibitors.[12] The introduction of a cyclobutyl group, as a small, lipophilic alkyl substituent, can therefore be a valuable strategy in SAR studies to probe hydrophobic pockets within a target's active site.[4]
Data Summary
| Property | Influence of Cyclobutyl Substitution | Reference |
| Three-Dimensionality | Increases non-planarity, enabling better shape complementarity with binding sites. | [4] |
| Metabolic Stability | Generally more resistant to metabolic degradation than linear alkyl chains. | [4][6] |
| Lipophilicity (cLogP) | Increases lipophilicity, which can be modulated to optimize ADME properties. | [6] |
| Conformational Rigidity | Restricts bond rotation, potentially increasing binding affinity. | [4] |
Conclusion
Cyclobutyl-substituted pyridine building blocks represent a powerful tool in the medicinal chemist's arsenal. Their unique combination of three-dimensionality, metabolic stability, and tunable lipophilicity makes them highly attractive for lead optimization and the development of next-generation therapeutics. As synthetic methodologies continue to advance, the accessibility and application of these valuable scaffolds are expected to grow, further enriching the chemical space for drug discovery.
References
-
Dudley, D. A., et al. (2004). A de novo synthesis of substituted pyridines is described that proceeds through nucleophilic addition of a dithiane anion to an α,β-unsaturated carbonyl followed by metallacycle-mediated union of the resulting allylic alcohol with preformed TMS-imines (generated in situ by the low temperature reaction of LiHMDS with an aldehyde) and Ag(I)-, or Hg(II)-mediated ring closure. PubMed Central. Available at: [Link]
-
Shaaban, S., et al. (2016). The synthesis of pyridines through direct intermolecular cycloaddition of alkynes and nitriles is a contemporary challenge in organic synthesis. ResearchGate. Available at: [Link]
-
Chen, J., et al. (2018). The silver‐promoted reaction of tertiary cyclobutanols with N‐methoxypyridinium salts enables the efficient synthesis of a range of C2‐substituted pyridines. ResearchGate. Available at: [Link]
-
Dyachenko, I. V., et al. (2023). Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. ResearchGate. Available at: [Link]
-
van der Pijl, F., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold. ResearchGate. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. YouTube. Available at: [Link]
-
Njoroge, F. G., et al. (1998). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[4][13]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. PubMed. Available at: [Link]
-
Slideshare. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. Slideshare. Available at: [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
-
Scott, P. J. H. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
Hernandez-Vazquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Available at: [Link]
-
Welsch, M. E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
-
ACS Publications. (2021). Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. ResearchGate. Available at: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]
-
Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Bentham Science. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Bentham Science. Available at: [Link]
-
ResearchGate. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. ResearchGate. Available at: [Link]
-
Drug Design Org. (n.d.). Bioisosterism. Drug Design Org. Available at: [Link]
-
International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]
-
Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Available at: [Link]
-
PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]
-
ResearchGate. (2025). Multicomponent synthesis of cycloalca[b]pyridines and pyrans. ResearchGate. Available at: [Link]
-
University of Illinois Urbana-Champaign. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. University of Illinois Urbana-Champaign. Available at: [Link]
-
PubMed. (2025). Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. PubMed. Available at: [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
PubMed Central. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. PubMed Central. Available at: [Link]
-
Medium. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]
-
ResearchGate. (n.d.). The Design and Application of Bioisosteres in Drug Design. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drughunter.com [drughunter.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
2-Chloro-4-cyclobutylpyridine: A Bioisosteric Strategy for Enhanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are constantly challenged with fine-tuning the physicochemical and pharmacokinetic properties of lead compounds to enhance their efficacy, safety, and overall developability. One of the most powerful strategies in this endeavor is the principle of bioisosterism, the substitution of a functional group with another that retains similar biological activity but possesses improved characteristics.[1] This guide delves into a specific and increasingly relevant bioisosteric pair: the replacement of the ubiquitous 4-tert-butylpyridine moiety with its cyclobutyl analogue, 2-chloro-4-cyclobutylpyridine.
The tert-butyl group, while often favored for its steric bulk and lipophilicity, is notoriously susceptible to metabolic oxidation, a significant liability in drug development that can lead to rapid clearance and the formation of potentially reactive metabolites.[2][3] The strategic substitution with a cyclobutyl group, particularly in the context of a pyridine scaffold, offers a compelling solution to mitigate these metabolic risks while preserving or even enhancing desirable molecular interactions.[4][5] The inclusion of a chloro group at the 2-position of the pyridine ring further modulates the electronic properties and provides a valuable synthetic handle for further derivatization.
This technical guide, intended for drug discovery and development professionals, will provide a comprehensive overview of the rationale, synthesis, and comparative properties of 2-chloro-4-cyclobutylpyridine as a bioisostere for 4-tert-butylpyridine. We will explore the underlying principles of this bioisosteric shift, present a detailed synthetic protocol, and offer a comparative analysis of their key physicochemical and metabolic properties.
The Achilles' Heel of the tert-Butyl Group: A Case for Bioisosteric Replacement
The tert-butyl group is a common feature in many biologically active molecules, prized for its ability to fill hydrophobic pockets in target proteins and provide steric hindrance to prevent unwanted reactions at adjacent positions. However, this seemingly inert group is often a site of metabolic vulnerability. The nine equivalent primary hydrogens of the tert-butyl group are susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. This metabolic pathway can significantly impact a drug candidate's pharmacokinetic profile, often resulting in:
-
Increased clearance: The introduction of a polar hydroxyl group facilitates rapid excretion.
-
Shorter half-life: The increased clearance leads to a reduced duration of action.
-
Formation of potentially reactive metabolites: Further oxidation of the alcohol can lead to the formation of aldehydes and carboxylic acids, which may have off-target activities or toxicities.
The cyclobutyl group presents a robust alternative. Its compact, three-dimensional structure mimics the steric bulk of the tert-butyl group, allowing it to occupy similar binding pockets. However, the cyclobutyl ring possesses fewer and less accessible C-H bonds, rendering it significantly more resistant to oxidative metabolism.[2] This enhanced metabolic stability is a key driver for its adoption as a tert-butyl bioisostere.
Comparative Physicochemical Properties: 4-tert-Butylpyridine vs. 2-Chloro-4-cyclobutylpyridine
A thorough understanding of the physicochemical properties of a molecule is paramount in predicting its behavior in biological systems. Here, we present a comparative analysis of key properties for 4-tert-butylpyridine and 2-chloro-4-cyclobutylpyridine. It is important to note that while experimental data for 4-tert-butylpyridine is readily available, the data for 2-chloro-4-cyclobutylpyridine is largely predicted due to its novelty as a specific chemical entity in publicly accessible databases.
| Property | 4-tert-Butylpyridine | 2-Chloro-4-cyclobutylpyridine (Predicted) | Rationale for Predicted Values |
| Molecular Weight ( g/mol ) | 135.21 | 169.64 | Addition of a chlorine atom and replacement of tert-butyl with cyclobutyl. |
| pKa (of conjugate acid) | 5.99 | ~4.5-5.0 | The electron-withdrawing effect of the 2-chloro substituent is expected to decrease the basicity of the pyridine nitrogen. |
| cLogP | 2.5[6] | ~3.0-3.5 | The chloro group and the cyclobutyl group are both expected to increase lipophilicity compared to the tert-butyl group. |
| Aqueous Solubility | Slightly soluble | Predicted to be lower | The anticipated increase in cLogP suggests a decrease in aqueous solubility. |
Key Insights from the Comparative Data:
-
Basicity (pKa): The introduction of the electron-withdrawing chloro group in the 2-position is predicted to significantly lower the pKa of the pyridine nitrogen. This reduction in basicity can be advantageous in drug design, as it may reduce off-target interactions with aminergic GPCRs and ion channels, and can also influence absorption and distribution.
-
Lipophilicity (cLogP): The predicted increase in lipophilicity for 2-chloro-4-cyclobutylpyridine suggests it may have enhanced membrane permeability. However, this needs to be carefully balanced to avoid issues with aqueous solubility and non-specific binding.
Enhancing Metabolic Stability: A Head-to-Head Comparison
The primary rationale for employing 2-chloro-4-cyclobutylpyridine as a bioisostere for 4-tert-butylpyridine is the anticipated improvement in metabolic stability. While direct comparative experimental data for these two specific molecules is not available in the public domain, the principle is well-established in the scientific literature.[2][5]
The metabolic fate of the tert-butyl group is primarily oxidation of one of the methyl groups to a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. In contrast, the cyclobutyl ring is significantly more resistant to such oxidative metabolism.
Metabolic Pathways Comparison
Caption: Predicted metabolic pathways of 4-tert-butylpyridine versus 2-chloro-4-cyclobutylpyridine.
Experimental Workflow: Assessing Metabolic Stability
To empirically validate the enhanced metabolic stability of 2-chloro-4-cyclobutylpyridine, a standard in vitro microsomal stability assay can be performed. This experiment measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Experimental Protocol: In Vitro Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (4-tert-butylpyridine and 2-chloro-4-cyclobutylpyridine) and a positive control (a compound with known metabolic instability) in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound and the NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Self-Validating System:
-
The inclusion of a positive control with known metabolic lability confirms the activity of the microsomal enzymes.
-
A negative control (incubation without the NADPH-regenerating system) demonstrates that the disappearance of the compound is enzyme-dependent.
-
The use of an internal standard corrects for variations in sample processing and instrument response.
Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Synthesis of 2-Chloro-4-cyclobutylpyridine: A Proposed Protocol
Step 1: Synthesis of 4-Cyclobutyl-2-chloropyridine via Negishi Coupling
This step involves a palladium-catalyzed cross-coupling reaction between 2,4-dichloropyridine and a cyclobutylzinc reagent. The Negishi coupling is well-suited for this transformation due to its high functional group tolerance and mild reaction conditions.
Materials:
-
2,4-Dichloropyridine
-
Cyclobutyl bromide
-
Activated Zinc dust
-
Palladium(II) catalyst (e.g., Pd(dppf)Cl2)
-
Anhydrous THF
-
Iodine (for zinc activation)
Protocol:
-
Preparation of Cyclobutylzinc Bromide:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add activated zinc dust and a crystal of iodine in anhydrous THF.
-
Add a solution of cyclobutyl bromide in anhydrous THF dropwise to the zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Stir the mixture at room temperature until the zinc has been consumed (typically 2-3 hours).
-
-
Negishi Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2,4-dichloropyridine and the palladium catalyst in anhydrous THF.
-
Add the freshly prepared cyclobutylzinc bromide solution to the solution of 2,4-dichloropyridine and the catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-cyclobutyl-2-chloropyridine.
-
Step 2: Chlorination of 4-Cyclobutylpyridine (Alternative Route)
An alternative approach involves the synthesis of 4-cyclobutylpyridine followed by selective chlorination at the 2-position.
Materials:
-
4-Bromopyridine
-
Cyclobutylmagnesium bromide (Grignard reagent)
-
Nickel catalyst (e.g., Ni(dppp)Cl2) for Kumada coupling
-
Chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas)[7][8]
-
Anhydrous solvent (e.g., THF or diethyl ether)
Protocol:
-
Synthesis of 4-Cyclobutylpyridine via Kumada Coupling:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-bromopyridine and the nickel catalyst in anhydrous THF.
-
Add a solution of cyclobutylmagnesium bromide in THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and purify as described for the Negishi coupling to obtain 4-cyclobutylpyridine.
-
-
Chlorination of 4-Cyclobutylpyridine:
-
The selective chlorination of 4-substituted pyridines at the 2-position can be challenging. One potential method involves the formation of the pyridine N-oxide, followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2).[9]
-
Alternatively, direct chlorination with a suitable reagent under carefully controlled conditions may be explored.
-
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-chloro-4-cyclobutylpyridine via Negishi coupling.
Conclusion: A Strategic Advantage in Drug Design
The strategic replacement of a 4-tert-butylpyridine moiety with 2-chloro-4-cyclobutylpyridine represents a proactive approach to mitigating metabolic liabilities in drug discovery. The cyclobutyl group offers a metabolically robust alternative that preserves the steric bulk of the tert-butyl group, while the 2-chloro substituent provides an opportunity to fine-tune the electronic properties of the pyridine ring and serves as a versatile synthetic handle.
This in-depth technical guide has provided the rationale for this bioisosteric substitution, a proposed synthetic pathway for the novel compound, and a framework for its experimental validation. By embracing such intelligent design strategies, researchers can significantly enhance the probability of success in developing safe and effective new medicines. The continued exploration and application of bioisosterism will undoubtedly remain a cornerstone of modern drug discovery.
References
-
Chem-Impex. (n.d.). 2-Chloro-4-hydroxypyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 78, 51. Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.
-
Moir, M. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
PubChem. (n.d.). 4-tert-Butylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]
- Stepan, A. F., et al. (2012). Metabolically stable tert-butyl replacement. ACS Medicinal Chemistry Letters, 3(11), 903-907.
- Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
-
Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. Retrieved from [Link]
- Zoretic, P. A., et al. (1995). A mild and efficient method for the synthesis of 4-alkylpyridines. The Journal of Organic Chemistry, 60(15), 4724-4725.
- Zupan, M., & Iskra, J. (2008). Chlorination of pyridines and their N-oxides. Molecules, 13(6), 1264-1286.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
- Kumar, V., & Mahajan, R. K. (2017). A review on the synthesis of 2, 4, 6-trisubstituted pyridines.
-
Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102942518B - Chlorination synthesis method of pyridine derivatives - Google Patents [patents.google.com]
- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 9. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]
Conformational Dynamics of Cyclobutyl-Pyridine Scaffolds: A Structural Analysis Guide
Executive Summary
In modern medicinal chemistry, the transition from planar aromatic systems to three-dimensional scaffolds ("Escape from Flatland") is a critical strategy for improving solubility and target selectivity. The cyclobutyl-pyridine motif represents a unique structural challenge: it combines the electron-deficient, planar nature of pyridine with the flexible, puckered geometry of cyclobutane.
This guide provides a rigorous technical framework for analyzing the conformational preferences of this system. It moves beyond static representations to address the dynamic equilibrium between ring puckering (butterfly motion) and bond rotation (at the C_pyridine–C_cyclobutane junction).
Theoretical Framework: The Physics of the Scaffold
The "Butterfly" Puckering
Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane adopts a puckered "butterfly" conformation to relieve the torsional strain caused by eclipsed C–H bonds.[1]
-
Puckering Angle (
): The ring deviates from planarity by approximately 25°–35° [1]. -
Energetic Cost: This puckering relieves ~1 kcal/mol of torsional strain but slightly increases angle strain (C-C-C angles compress to ~88°).
-
Inversion Barrier: The energy barrier for ring inversion (wing-flapping) is low (~1.5 kcal/mol), meaning the ring rapidly interconverts between puckered conformers at room temperature unless locked by bulky substituents.
The Pyridine Vector
When a pyridine ring is attached to the cyclobutane core, two additional factors dictate the global minimum:
-
Equatorial Preference: To minimize 1,3-diaxial-like steric clashes, the bulky pyridine group preferentially occupies the equatorial position of the puckered ring [2].
-
Rotational Barrier: The rotation of the bond connecting the pyridine to the cyclobutane is restricted by the ortho-hydrogens of the pyridine clashing with the cis-hydrogens of the cyclobutane.
Computational Methodology: The Virtual Assay
Before synthesis, conformational scanning using Density Functional Theory (DFT) is required to predict the population of conformers.
Recommended Protocol
Do not rely solely on molecular mechanics (MM) for this system; MM force fields often underestimate the electronic repulsion of the pyridine nitrogen lone pair.
Step-by-Step Workflow:
-
Conformational Search: Use OPLS3e or MMFF94 to generate diverse seed geometries (puckering states + rotamers).
-
Geometry Optimization: Optimize using DFT with dispersion corrections (e.g.,
B97X-D/6-31G*). Dispersion is critical for capturing weak CH- interactions between the ring systems. -
Frequency Calculation: Verify minima (zero imaginary frequencies) and calculate Gibbs Free Energy (
). -
Boltzmann Weighting: Calculate the population of each conformer at 298 K.
Visualization of Workflow
Caption: Figure 1. DFT-driven workflow for determining the global energy minimum of cyclobutyl-pyridine derivatives.
Experimental Validation: The Physical Assay
While X-ray crystallography provides a snapshot, it often reflects crystal packing forces rather than solution-state dynamics. NMR is the gold standard for validating solution conformation.
Vicinal Coupling Constants ( )
The Karplus relationship for cyclobutanes is complex due to the bond angle strain.
-
Cis-Coupling (
): Typically 6–10 Hz . The dihedral angle is near 0° (eclipsed) to 30° (puckered). -
Trans-Coupling (
): Typically 2–9 Hz .[2] The dihedral angle is near 120° (pseudo-axial/equatorial) or 150° (diaxial). -
Diagnostic Rule: In rigid cyclobutanes,
is generally larger than [3].[2] This is the inverse of the pattern seen in cyclohexane or alkenes.
Nuclear Overhauser Effect (NOE)
Since coupling constants can overlap, NOE spectroscopy is required for definitive assignment.
-
Syn-Pyridine: Strong NOE between pyridine ortho-protons and cyclobutane cis-methine protons confirms the rotameric state.
-
1,3-Diaxial Interaction: If the pyridine is forced axial (rare), NOE signals will appear between the pyridine and the protons on C3 of the cyclobutane ring.
Data Summary Table
| Parameter | Cis-Isomer (Pyridine/Substituent) | Trans-Isomer (Pyridine/Substituent) |
| Relative Energy ( | Usually Higher (+1-3 kcal/mol) | Global Minimum (0 kcal/mol) |
| 6 – 10 Hz (Diagnostic) | 2 – 9 Hz | |
| NOE Signal | Strong between substituents | Weak/Absent between substituents |
| Ring Pucker | Distorted to relieve steric clash | Relaxed (~30°) |
NMR Decision Logic
Caption: Figure 2. Logic gate for stereochemical assignment using NMR coupling and NOE data.
Application in Drug Discovery[4][5]
Understanding these dynamics is not merely academic; it drives potency and physicochemical properties.
Case Study: Kinase Inhibitors (JAK1/BACE1)
In the development of JAK1 inhibitors, replacing a flexible chain with a cyclobutyl ring restricted the conformation of a sulfonamide group [4].
-
The Challenge: The sulfonamide needed to form a specific H-bond with Arginine.[3]
-
The Solution: The trans-cyclobutyl isomer positioned the vector correctly. The cis-isomer suffered from steric clash between the pyridine ring and the sulfonamide, distorting the pucker and preventing binding.
-
Result: The rigidified scaffold improved potency by reducing the entropic penalty of binding.
Solubility Implications
Pyridine is a "solubility handle" due to its basic nitrogen (
-
Design Tip: Ensure the global minimum conformer exposes the pyridine nitrogen to the solvent front.
References
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes. Retrieved from [Link]
-
Maricopa Open Digital Press. (2024).[1] Conformational Analysis of Cycloalkanes. Retrieved from [Link]
-
Organic Chemistry Data.[1][4][5][6][7] (n.d.). Vicinal Proton-Proton Coupling 3JHH. Retrieved from [Link]
-
Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Patent Landscape for Cyclobutylpyridine Intermediates in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclobutylpyridine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the design of targeted therapies. Its unique three-dimensional geometry and favorable physicochemical properties offer significant advantages in optimizing drug candidates for potency, selectivity, and pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive analysis of the patent landscape surrounding cyclobutylpyridine intermediates, with a particular focus on their application in the discovery and development of Janus kinase (JAK) inhibitors. We will dissect key patent families, identify major corporate and academic players, and detail the synthetic strategies that have enabled the advancement of this chemical class. By synthesizing patent literature with peer-reviewed scientific insights, this document serves as a vital resource for researchers aiming to innovate within this competitive and therapeutically significant area.
Introduction: The Rise of a Privileged Scaffold
In the landscape of drug discovery, the identification of novel molecular scaffolds that confer advantageous properties is a cornerstone of innovation. The pyridine ring is a well-established core in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions.[3] The incorporation of a cyclobutane ring introduces a three-dimensional, rigid structure that is heavily underrepresented in marketed drugs but offers distinct benefits.[1] This combination, the cyclobutylpyridine core, provides a unique vector for exiting the plane of the aromatic ring, allowing for the exploration of new chemical space and the optimization of interactions with protein targets. This guide will explore the intellectual property and synthetic chemistry that define the importance of these intermediates in contemporary drug development.
The Strategic Value of the Cyclobutyl Moiety in Medicinal Chemistry
The deliberate inclusion of a cyclobutane ring is a strategic choice driven by its ability to favorably modulate multiple properties of a drug candidate. Unlike more common cycloalkanes like cyclopentane or cyclohexane, the cyclobutane motif offers a superior balance of rigidity and favorable physicochemical properties.[1]
-
Improved Physicochemical Properties: The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as a phenyl ring or a gem-dimethyl unit, while often improving properties like solubility and metabolic stability.[1] Its conformational rigidity can also lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[2]
-
Vectorial Exit and 3D-Scaffolding: Planar, 2D structures can limit the ways a molecule can interact with a target. The cyclobutane ring provides a non-planar anchor, allowing chemists to build out in three dimensions. This is critical for accessing deep or complex binding pockets in protein targets that are not amenable to flat molecules.
-
Metabolic Stability: The strained ring system of cyclobutane can be less susceptible to metabolic degradation compared to more flexible alkyl chains, potentially leading to an improved pharmacokinetic profile.[1]
Patent Landscape Analysis: A Focus on JAK Inhibitors
The therapeutic potential of cyclobutylpyridine intermediates is most prominently illustrated in the field of Janus kinase (JAK) inhibitors. JAKs are a family of enzymes crucial for cytokine signaling, and their dysregulation is linked to a host of inflammatory and autoimmune diseases, as well as cancers.[4][5] Consequently, this area has become a hotbed of patent activity.
Key Therapeutic Areas and Targets
The primary focus of patent applications for cyclobutylpyridine derivatives has been on JAK-associated diseases.[4] This includes:
-
Inflammatory & Autoimmune Disorders: Rheumatoid arthritis, psoriasis, inflammatory bowel disease.[5]
-
Myeloproliferative Neoplasms: Myelofibrosis and polycythemia vera.[5]
-
Oncology: Various cancers where JAK-STAT signaling is implicated.[4]
Major Patent Assignees and Key Patents
A review of the patent literature reveals a competitive landscape dominated by a few key pharmaceutical players who recognized the potential of this scaffold early on.
| Patent Number | Assignee/Applicant | Title | Therapeutic Focus |
| US8158616B2 | Incyte Corporation | Azetidine and cyclobutane derivatives as JAK inhibitors | JAK-associated diseases, including inflammatory disorders and cancer[4] |
| WO2011103423A1 | Incyte Corporation | Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors | Myeloproliferative disorders and other JAK-mediated conditions[6] |
| Not Specified | Multiple (e.g., J&J, Gilead) | Various patents covering JAK family members from 2013-2015 | Broadly covers JAK1, JAK2, JAK3, and TYK2 inhibitors for various diseases[5] |
This table highlights the foundational intellectual property established by companies like Incyte, which has been instrumental in the development of approved drugs featuring this core.
Synthetic Strategies and Methodologies
The efficient and scalable synthesis of cyclobutylpyridine intermediates is critical for their application in drug discovery programs. The general approach involves the coupling of a pre-functionalized cyclobutane moiety with a suitable pyridine derivative.
Retrosynthetic Analysis
A general retrosynthetic approach simplifies the target molecule into readily available starting materials. The key disconnection is typically the bond between the cyclobutane and pyridine rings, which is often formed via a cross-coupling reaction.
Caption: Retrosynthetic analysis of a generic cyclobutylpyridine core.
Key Synthetic Transformations
-
Suzuki-Miyaura Cross-Coupling: This is a cornerstone reaction for forming the C-C bond between the two core fragments. It typically involves reacting a pyridine halide (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) with a cyclobutyl boronic acid or ester. The choice of palladium catalyst and ligand is crucial for achieving high yield and purity. The synthesis of Baricitinib, for example, employs a Suzuki-Miyaura reaction.[7]
-
[2+2] Photocycloaddition: While less common for late-stage functionalization, this method is a fundamental way to generate the cyclobutane ring itself from two olefin precursors.[1]
-
Multicomponent Reactions (MCRs): For certain scaffolds, MCRs like the Hantzsch dihydropyridine synthesis can be adapted to build the pyridine ring with high efficiency and atom economy, although this is less common for the specific cyclobutyl-substituted pyridines .[8]
Exemplary Experimental Protocol: Suzuki Coupling
The following protocol is a representative, generalized procedure for the key coupling step. Note: This is an illustrative example. Specific conditions must be optimized for each unique substrate.
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the pyridine halide (1.0 eq.), the cyclobutyl boronic acid pinacol ester (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and a suitable base (e.g., K₂CO₃, 3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclobutylpyridine product.
Case Study: Cyclobutylpyridines in JAK Inhibitors
The JAK-STAT pathway is a critical signaling cascade for the immune system. Cytokines bind to receptors, activating associated JAKs, which then phosphorylate STAT proteins. The STATs dimerize, translocate to the nucleus, and regulate gene expression. Inhibiting JAKs can dampen this response, making them attractive targets for autoimmune diseases.
Caption: Simplified JAK-STAT signaling pathway and the action of a JAK inhibitor.
Baricitinib (Olumiant®) , developed by Eli Lilly and Incyte, is a prime example. It features a pyrrolo[2,3-d]pyrimidine core linked to a sulfonyl-substituted azetidine. While not a cyclobutylpyridine, its development path and the associated patents on related four-membered rings highlight the strategic thinking in this space.[7] The core principles of using small, strained rings to achieve desired vectoral orientation and properties are directly applicable. Ruxolitinib (Jakafi®) is another key JAK inhibitor whose development spurred extensive patenting of related heterocyclic scaffolds.[9] The patent literature shows a clear evolution from initial broad claims to more specific structures, including those with cyclobutane and azetidine moieties, as companies sought to optimize efficacy and secure intellectual property.[4][6]
Future Outlook and White Space Analysis
While the JAK inhibitor space is mature, opportunities for innovation with cyclobutylpyridine intermediates remain.
-
Selective Inhibition: Designing inhibitors that are selective for one JAK family member over others (e.g., JAK1 vs. JAK2) is a major goal to fine-tune therapeutic effects and minimize side effects. The unique 3D nature of the cyclobutylpyridine scaffold is well-suited for engineering such selectivity.
-
New Therapeutic Targets: The favorable properties of this scaffold make it an attractive starting point for exploring other kinase targets and beyond. Patent landscaping can reveal which target classes are less saturated with this particular chemical matter.[10][11]
-
Novel Synthetic Methods: The development of more efficient, greener, and cost-effective methods for synthesizing these intermediates is an ongoing need. Biocatalysis, for example, offers a promising avenue for creating chiral amine-containing intermediates with high stereocontrol.[12]
References
- Pharmaceutical patent landscaping: A novel approach to understand patents from the drug discovery perspective. bioRxiv.
- Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry
- Pharmaceutical patent landscaping: A novel approach to understand patents from the drug discovery perspective - Yojana Gadiya - Poster - ISMB/ECCB 2023. YouTube.
- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
- Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. PubMed.
- Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
- US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.
- Cyclobutane Deriv
- Trends in covalent drug discovery: a 2020-23 patent landscape analysis focused on select covalent reacting groups (CRGs) found in FDA-approved drugs. PubMed.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- Medicinal Chemistry and Chemical Biology Highlights. CHIMIA.
- WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
- “Cocrystal in pharmaceutical Market in view Regulatory prospective And Intellectual property rights”.
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
- Formulation Studies with Cyclodextrins for Novel Selenium NSAID Deriv
- A Review about Regulatory Status and Recent Patents of Pharmaceutical Co-Crystals. Semantic Scholar.
- Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. MDPI.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.
- Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2. Taylor & Francis Online.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
- The Versatility of 3-Butylpyridine in Pharmaceutical Intermediate Synthesis: A Technical Guide. Benchchem.
Sources
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 5. Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Suzuki-Miyaura cross-coupling protocols for 2-chloropyridine derivatives
Application Note & Protocol Guide
Executive Summary
The cross-coupling of 2-chloropyridine derivatives represents a distinct challenge in medicinal chemistry compared to their phenyl or 3-/4-pyridyl counterparts. While 2-arylpyridines are privileged pharmacophores (found in Etoricoxib, Atazanavir), the 2-position suffers from two primary mechanistic hurdles: electronic deactivation hindering oxidative addition, and nitrogen coordination that poisons the active catalyst.
This guide moves beyond generic Suzuki conditions, providing two distinct, field-validated protocols:
-
Protocol A (The Workhorse): Utilizes Buchwald XPhos Pd G4 for broad substrate scope and high turnover frequencies (TOF).
-
Protocol B (The Problem Solver): Utilizes Pd-PEPPSI-IPr for sterically encumbered or highly electron-deficient substrates where phosphine ligands fail.
Mechanistic Insight: The "Pyridyl Trap"
To optimize this reaction, one must understand why it fails. Standard Pd(PPh3)4 conditions often result in low yields due to the specific properties of the 2-chloropyridine motif.
The Two-Fold Failure Mode
-
Slow Oxidative Addition: The electron-deficient nature of the pyridine ring strengthens the C–Cl bond (Bond Dissociation Energy ~95 kcal/mol), making oxidative addition significantly slower than for aryl bromides or iodides.
-
Catalyst Poisoning (The N-Trap): The basic nitrogen atom at the 2-position is perfectly situated to chelate the Palladium center after oxidative addition, forming a stable, unreactive dimer or "resting state" that prevents transmetallation.
The Solution: The use of bulky, electron-rich ligands (Dialkylbiaryl phosphines or NHCs). These ligands sterically crowd the metal center, physically preventing the pyridine nitrogen from binding to the Pd, thereby forcing the cycle forward.
Mechanistic Pathway Visualization
Figure 1: The catalytic cycle highlighting the critical divergence point. Bulky ligands (Green path) prevent the formation of the inactive N-coordinated species (Red path).
Critical Parameters & Reagent Selection
| Parameter | Recommendation | Rationale |
| Ligand | XPhos or SPhos | XPhos provides the optimal balance of steric bulk (to prevent N-binding) and electron richness (to accelerate C-Cl oxidative addition).[1] |
| Pre-catalyst | Pd G3/G4 or PEPPSI | Avoids the induction period and instability of Pd2(dba)3. G4 precatalysts release the active species efficiently at lower temperatures. |
| Base | K3PO4 (Protocol A) | Mild enough to prevent protodeboronation of boronic acids but strong enough for activation. |
| Base | K2CO3 / KOtBu (Protocol B) | Carbonates are standard for NHC systems; alkoxides are used for difficult substrates to force transmetallation. |
| Solvent | THF/Water or Dioxane/Water | Water is mandatory . It forms the boronate-hydroxy species [Ar-B(OH)3]- necessary for transmetallation. |
Protocol A: The "Workhorse" Method (Buchwald G4)
Best for: General screening, substrates with moderate steric hindrance, and scale-up (mg to kg).
Materials
-
Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - Load: 1.0 - 2.0 mol%
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Base: Potassium Phosphate Tribasic (K3PO4) (2.0 - 3.0 equiv)
-
Solvent: THF : Water (4:1 ratio) or Toluene : Water (4:1)
Step-by-Step Methodology
-
Charge Solids: In a reaction vial equipped with a stir bar, add the 2-chloropyridine (1.0 mmol), aryl boronic acid (1.2 mmol), and K3PO4 (2.0 mmol).
-
Catalyst Addition: Add XPhos Pd G4 (0.02 mmol, 2 mol%).
-
Note: G4 catalysts are air-stable solids and can be weighed on the bench, but the reaction must be run under inert gas.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (x3 cycles).[1]
-
Solvent Addition: Syringe in degassed THF (4 mL) and degassed Water (1 mL).
-
Tip: Sparge solvents with Nitrogen for 15 mins prior to use to remove dissolved Oxygen.
-
-
Reaction: Place in a pre-heated block at 60°C - 80°C . Stir vigorously (1000 rpm).
-
Time: Typically complete in 2–4 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry organic layer over Na2SO4.[1]
Protocol B: The "Challenging Substrate" Method (NHC/PepPSI)
Best for: Highly sterically hindered 2-chloropyridines (e.g., 3-substituted-2-chloropyridines) or very electron-deficient systems where phosphines oxidize.
Materials
-
Catalyst: Pd-PEPPSI-IPr (CAS: 905459-27-0) - Load: 1.0 - 2.0 mol%
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Base: Potassium Carbonate (K2CO3) or Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Solvent: 1,4-Dioxane or Isopropanol (Technical grade is acceptable for PepPSI)
Step-by-Step Methodology
-
Charge Solids: Add substrate, boronic acid, base, and Pd-PEPPSI-IPr to the vial.
-
Inert Atmosphere: Evacuate and backfill with Argon (x3).
-
Note: While PepPSI is robust, oxygen exclusion ensures high turnover numbers (TON).
-
-
Solvent Addition: Add 1,4-Dioxane (concentration ~0.2 M).
-
Activation: Heat to 80°C .
-
Monitoring: Monitor via LCMS. If conversion stalls at 50%, add an additional 0.5 equiv of boronic acid and base (boronic acid degradation is likely).
Decision Tree & Troubleshooting
Use the following logic flow to select the correct protocol and troubleshoot issues.
Figure 2: Workflow for protocol selection and basic troubleshooting logic.
Self-Validating Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Reaction turns black immediately | Rapid Pd nanoparticle formation (catalyst death). | Oxygen leak or insufficient ligand stabilization. Ensure thorough degassing. Switch to G4 precatalyst if using in-situ generation. |
| Conversion stalls at ~60% | Protodeboronation of the boronic acid. | The boronic acid is degrading faster than the cross-coupling. Add the boronic acid in two portions (0 min and 60 min) or switch to a Boronic Ester (Pinacol). |
| 2,2'-Bipyridine formation | Homocoupling of the pyridine substrate. | Often occurs if the boronic acid is inactive. Ensure water is present in the solvent system to activate the boronate. |
| No reaction (0% conversion) | Catalyst poisoning by substrate N-atom. | The ligand is not bulky enough. Switch from SPhos to XPhos, or from XPhos to PepPSI-IPr (NHC). |
References
-
Buchwald, S. L., et al. (2005). Ligand Selection for the Suzuki-Miyaura Coupling of 2-Chloropyridines. Journal of the American Chemical Society.[4]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling. Chemistry - A European Journal.[5]
-
Sigma-Aldrich. Buchwald Precatalysts User Guide.
-
BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines.
-
Organ, M. G., et al. (2009). Rational Exploration of N-Heterocyclic Carbene (NHC) Palladacycle Diversity. Angewandte Chemie International Edition.
Sources
Reagents for radical cyclobutylation of 2-chloropyridine
Application Note: Strategic Radical Cyclobutylation of 2-Chloropyridine
Executive Summary
The incorporation of cyclobutyl motifs into heteroaromatic scaffolds is a critical strategy in modern medicinal chemistry, often utilized to modulate lipophilicity (LogP) and metabolic stability without significantly altering the steric footprint of a lead compound—a concept known as "Escaping Flatland."
This guide details the functionalization of 2-chloropyridine , a ubiquitous pharmacophore, via radical cyclobutylation. Unlike traditional nucleophilic substitutions that displace the chlorine atom, radical Minisci-type reactions preserve the C2-chloro handle for subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig), enabling modular library synthesis.
We present two primary reagent classes:
-
Zinc Sulfinates (Baran Diversinates™): Robust, scalable, and operationally simple.
-
Redox-Active Esters (RAEs): Mild, photoredox-mediated, and high-tolerance.[1]
Mechanistic Foundation
The transformation relies on the Minisci reaction , where a nucleophilic alkyl radical attacks a protonated, electron-deficient heterocycle.
Regioselectivity Logic: For 2-chloropyridine:
-
Electronic Bias: Protonation of the pyridine nitrogen lowers the LUMO energy, activating the ring toward nucleophilic radical attack.
-
Site Selectivity: The C2 and C4 positions are most electrophilic. Since C2 is blocked by the chlorine atom, the cyclobutyl radical preferentially attacks C4 . Attack at C6 is a minor pathway but is generally disfavored sterically and electronically compared to C4 in the presence of the electron-withdrawing chlorine.
Pathway Visualization:
Reagent Class A: Zinc Sulfinates (The Baran Protocol)
Reagent: Zinc Bis(cyclobutanesulfinate) (TMFS) Role: Radical Precursor
Developed by the Baran lab at Scripps, zinc sulfinates are solid, shelf-stable reagents that release alkyl radicals upon oxidation. This method is the "workhorse" for early-stage discovery due to its scalability and lack of requirement for inert atmosphere or light.
-
Mechanism of Activation: The sulfinate is oxidized by tert-butyl hydroperoxide (TBHP) to a sulfonyl radical, which extrudes SO₂ to generate the cyclobutyl radical.
-
Key Advantage: High radical flux allows the reaction to outcompete side reactions.
-
Limitation: Requires an oxidant (TBHP), which may be incompatible with easily oxidizable functional groups (e.g., thioethers, free amines).
Reagent Class B: Redox-Active Esters (Photoredox Protocol)
Reagent: Cyclobutanecarboxylic Acid N-Hydroxyphthalimide Ester (NHP Ester) Role: Radical Precursor via Decarboxylation
For substrates sensitive to strong oxidants, the photoredox decarboxylation of NHP esters (derived from cyclobutanecarboxylic acid) is the gold standard.
-
Mechanism of Activation: An excited-state photocatalyst (e.g., Ir(ppy)₃) reduces the NHP ester. Fragmentation releases phthalimide and CO₂, generating the cyclobutyl radical.
-
Key Advantage: Mild, room-temperature conditions; precise control over radical generation.
-
Limitation: Higher cost of catalysts; requires a light source (Blue LED).
Comparative Analysis
| Feature | Zinc Sulfinate Protocol | Photoredox (RAE) Protocol |
| Reagent Source | Zinc Bis(cyclobutanesulfinate) | Cyclobutane-COOH (via NHP ester) |
| Activation | Chemical Oxidant (TBHP) | Blue LED + Ir/Ru Catalyst |
| Solvent System | DCM/H₂O (Biphasic) or DMSO | DMSO, DMF, or MeCN |
| Temperature | 0 °C to RT (Exothermic) | Room Temperature |
| Regioselectivity | C4 (Major), C6 (Minor) | C4 (Major) |
| Cost Efficiency | High (Cheap reagents) | Moderate (Expensive catalyst) |
| Scalability | Excellent (Multi-gram) | Good (Flow chem recommended >1g) |
Detailed Experimental Protocols
Protocol A: Zinc Sulfinate Method (Standard)
Objective: Synthesis of 4-cyclobutyl-2-chloropyridine on a 1.0 mmol scale.
Materials:
-
2-Chloropyridine (1.0 equiv, 113 mg)
-
Zinc Bis(cyclobutanesulfinate) (3.0 equiv) [Commercially available or prepared via sulfonyl chloride reduction]
-
Trifluoroacetic acid (TFA) (1.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 equiv)
-
Dichloromethane (DCM) / Water (2.5:1 ratio)
Procedure:
-
Setup: To a 20 mL vial equipped with a stir bar, add 2-chloropyridine (1.0 mmol) and DCM (2.5 mL).
-
Activation: Add TFA (1.0 mmol, 76 µL) to protonate the pyridine. Note: Formation of the pyridinium salt is visible.
-
Reagent Addition: Add Zinc Bis(cyclobutanesulfinate) (3.0 mmol) and water (1.0 mL). The mixture will be biphasic.[2]
-
Initiation: Add TBHP (3.0 mmol) dropwise at 0 °C.
-
Reaction: Vigorously stir the emulsion at room temperature for 4–12 hours.
-
Self-Validation Check: The organic layer may turn slightly yellow. Monitor by LCMS for the consumption of the starting material (m/z 114) and appearance of product (m/z 168).
-
-
Workup: Quench with sat. aq. NaHCO₃ (careful: gas evolution). Extract with DCM (3x).[2] Dry organics over Na₂SO₄.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc). The C4 isomer typically elutes after the C6 minor isomer (if present).
Protocol B: Photoredox Decarboxylation Method
Objective: Mild synthesis for sensitive substrates.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Cyclobutanecarboxylic acid NHP ester (1.5 equiv)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)[3]
-
TFA (1.0 equiv)
-
Solvent: DMSO (0.1 M)
Procedure:
-
Setup: In an 8 mL vial, combine 2-chloropyridine, NHP ester, and photocatalyst.
-
Solvent: Add degassed DMSO. Add TFA.
-
Irradiation: Sparge with nitrogen for 5 mins. Seal and irradiate with Blue LEDs (450 nm) with fan cooling for 16 hours.
-
Workup: Dilute with water, extract with Et₂O (to remove DMSO), and purify as above.
Troubleshooting & Self-Validating Systems
To ensure scientific integrity, every experiment must include internal checks.
Common Failure Modes & Solutions:
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Pyridine not protonated | Ensure TFA is added. Pyridine must be in pyridinium form to accept nucleophilic radicals. |
| Polychlorinated Byproducts | Radical chlorination | Reduce oxidant loading; ensure temperature is controlled (0 °C addition). |
| Bis-alkylation (C4 + C6) | Radical flux too high | Reduce Sulfinate/RAE equivalents. Run reaction at lower concentration. |
| Dechlorination (Product is 4-cyclobutylpyridine) | Over-reduction | Rare in Minisci, but possible in photoredox if an amine reductant is used. Ensure oxidative quenching cycle. |
Decision Tree for Reagent Selection:
References
-
Baran, P. S., et al. (2021).[2] "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Journal of the American Chemical Society.[2]
-
MacMillan, D. W. C., et al. (2016). "Decarboxylative peptide macrocyclization via photoredox catalysis." Nature.
-
Duncton, M. A. J. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm.
-
Molander, G. A., et al. (2014). "Single-Electron Transmetallation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Bromides." Journal of the American Chemical Society.[2]
-
Proctor, R. S. J., & Phipps, R. J. (2019).[4] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.
Sources
- 1. Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes [organic-chemistry.org]
- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 3. Radical α-C–H Cyclobutylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Optimization of Minisci Alkylation on Electron-Deficient Heterocycles
Executive Summary
The Minisci reaction—the nucleophilic radical substitution of hydrogen in electron-deficient heteroaromatics—has evolved from a harsh curiosity to a cornerstone of Late-Stage Functionalization (LSF) in drug discovery. This guide provides optimized workflows for alkylating "privileged" pharmacophores (pyridines, quinolines, diazines) using both robust thermal methods and modern photoredox catalysis. We address the critical failure modes of the reaction: polyalkylation, poor regioselectivity, and functional group incompatibility.
Mechanistic Foundation & Critical Control Points
To optimize the Minisci reaction, one must control the delicate balance between radical generation and the electrophilicity of the heterocycle. The reaction proceeds via a radical chain mechanism where the heterocycle must be protonated (or activated) to lower its LUMO, facilitating attack by a nucleophilic alkyl radical.
The Minisci Catalytic Cycle
The following diagram illustrates the standard mechanism and the critical intervention points for optimization (e.g., acid concentration, oxidant choice).
Figure 1: Mechanistic pathway of the Minisci alkylation. Critical success depends on the synchronization of radical generation (R•) and heterocycle activation (Het-H+).[1]
Optimization Matrix: Selecting the Right System
Success requires matching the radical precursor to the substrate's sensitivity. Use the table below to select the optimal methodology.
| Radical Precursor | Mechanism | Reagents | Pros | Cons | Best For |
| Carboxylic Acids | Decarboxylative | AgNO₃/K₂S₂O₈ or Ir(ppy)₃ | Cheap, abundant starting materials. | CO₂ evolution can be vigorous; requires heating (thermal). | Primary/Secondary alkyl groups.[2][3][4][5] |
| Alkyl Halides | Reductive/ATRA | Ir/Ru Photocatalyst + Silane | Mild, room temp; high functional group tolerance. | Requires expensive catalysts; halides can be genotoxic. | Complex substrates; Tertiary alkyls.[5] |
| Sulfinates (Diversinates™) | Desulfonylative | TBHP or DMSO/Air | No metal required (often); robust in open air. | Limited commercial availability of specific R-groups. | Rapid SAR library generation; "Robustness". |
| Alkanes | HAT (H-Atom Transfer) | Photocatalyst + Quinuclidine | Uses feedstock chemicals; atom economical. | High bond dissociation energy requires harsh HAT reagents. | Simple alkylation (Methyl/Ethyl). |
Detailed Experimental Protocols
Protocol A: The "Workhorse" Thermal Decarboxylative Alkylation
Best for: Rapid screening, gram-scale synthesis, and substrates tolerant of acidic/oxidative conditions.
Scientific Rationale: This protocol utilizes a biphasic system (DCM/Water) to mitigate polyalkylation. The alkyl radical is generated in the aqueous phase and attacks the protonated heterocycle. The neutral product, being more lipophilic and less basic, partitions into the organic layer, protecting it from further alkylation [3].
Materials:
-
Heterocycle (1.0 equiv)
-
Carboxylic Acid (2.0 - 3.0 equiv)
-
Silver Nitrate (AgNO₃) (0.2 - 0.5 equiv)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 - 3.0 equiv)
-
TFA (1.0 - 2.0 equiv)
-
Solvent: DCM:Water (1:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a vial equipped with a stir bar, dissolve the heterocycle (0.5 mmol) in DCM (2.5 mL) and Water (2.5 mL).
-
Activation: Add Trifluoroacetic acid (TFA) (0.5 - 1.0 mmol). Note: Ensure the aqueous layer is acidic (pH < 3) to fully protonate the heterocycle.
-
Reagent Addition: Add the Carboxylic Acid (1.0 mmol) and AgNO₃ (0.1 mmol).
-
Initiation: Heat the mixture to 40–50 °C with vigorous stirring (vortexing is ideal for biphasic systems).
-
Oxidant Feed: Add Ammonium Persulfate (1.0 mmol) slowly (either portion-wise over 10 minutes or via syringe pump) to prevent rapid radical recombination.
-
Monitoring: Monitor via LCMS. If conversion stalls, add a second portion of acid and oxidant.
-
Workup: Basify with sat. NaHCO₃ (careful of CO₂ evolution) to pH 8. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
Protocol B: Photoredox Decarboxylative Alkylation (MacMillan Type)
Best for: Late-stage functionalization of complex drugs, temperature-sensitive substrates.
Scientific Rationale: This method uses visible light and an Iridium catalyst to generate radicals under mild conditions. It avoids the harsh thermal oxidants of the classic method, preserving sensitive functional groups like benzylic positions or free alcohols [4].
Materials:
-
Heterocycle (1.0 equiv)
-
Carboxylic Acid (2.0 equiv)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1-2 mol%)
-
Oxidant: K₂S₂O₈ (2.0 equiv) or selectfluor (for specific pathways)
-
Solvent: DMSO or CH₃CN:H₂O
-
Light Source: Blue LED (450 nm)
Step-by-Step Methodology:
-
Setup: To an 8 mL vial, add [Ir] catalyst (0.005 mmol), Heterocycle (0.5 mmol), Carboxylic Acid (1.0 mmol), and K₂S₂O₈ (1.0 mmol).
-
Solvent: Add degassed DMSO (5 mL). Note: Oxygen inhibition is possible; sparge with N₂ for 5 minutes.
-
Acidification: Add TFA (0.5 mmol).
-
Irradiation: Irradiate with Blue LEDs (approx. 34 W) with fan cooling to maintain ambient temperature (25 °C). Stir for 12–24 hours.
-
Workup: Dilute with water and EtOAc. Wash the organic layer extensively with water/brine to remove DMSO.
Troubleshooting & Optimization Guide
Use this diagnostic table to resolve common experimental failures.
| Symptom | Probable Cause | Corrective Action |
| No Reaction (0% Conv.) | Heterocycle not protonated. | Increase TFA loading or switch to stronger acid (H₂SO₄). Check pH. |
| Low Yield (<30%) | Radical quenching/recombination. | Use syringe pump addition of oxidant/precursor to keep radical concentration low but steady. |
| Polyalkylation | Product is still activated. | 1. Use biphasic conditions (Protocol A).2. Stop reaction at 60% conversion.3. Use excess heterocycle (if cheap). |
| Wrong Regioisomer | Innate electronic bias. | 1. Use blocking groups (e.g., Cl, Br) at reactive sites.2. Switch solvent (e.g., HFIP can alter H-bonding/sterics).3. Use bulky radical precursors to favor sterically accessible positions. |
| Precipitation | Solubility issues. | Switch to HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) as cosolvent. |
References
-
Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline. Tetrahedron. Link
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. Link
-
Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C–H alkylation of heteroarenes with sulfinates. Journal of the American Chemical Society. Link
-
Zuo, Z., & MacMillan, D. W. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis. Journal of the American Chemical Society. Link
-
Proctor, R. S., & Phipps, R. J. (2019).[6] Recent advances in Minisci-type reactions.[3][6][7][8] Angewandte Chemie International Edition.[9] Link
-
Fernández-Salas, J. A., et al. (2022).[1][3] General electrochemical Minisci alkylation of N-heteroarenes with alkyl halides.[3][5] Chemical Science.[3][10] Link
Sources
- 1. General electrochemical Minisci alkylation of N -heteroarenes with alkyl halides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01799G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistryviews.org [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. General electrochemical Minisci alkylation of N-heteroarenes with alkyl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. baranlab.org [baranlab.org]
Buchwald-Hartwig amination conditions for 2-chloro-4-cyclobutylpyridine
Application Note: Optimized Buchwald-Hartwig Amination for 2-Chloro-4-Cyclobutylpyridine
Executive Summary
This guide details the protocols for the palladium-catalyzed C–N cross-coupling of 2-chloro-4-cyclobutylpyridine . While 2-chloropyridines are activated electrophiles, they present specific challenges: catalyst poisoning via pyridine nitrogen coordination and competitive hydrodehalogenation.
The 4-cyclobutyl substituent adds significant lipophilicity and steric bulk distal to the reaction site. Consequently, standard "textbook" conditions often fail to achieve full conversion. This note prioritizes Third- and Fourth-Generation (G3/G4) Palladacycle precatalysts utilizing bulky dialkylbiarylphosphine ligands (BrettPhos and RuPhos ) to ensure high turnover numbers (TON) and prevent metal center sequestration.
Substrate Analysis: 2-Chloro-4-Cyclobutylpyridine
| Feature | Chemical Implication | Operational Adjustment |
| 2-Chloro Position | Electron-deficient C–Cl bond; highly reactive toward Oxidative Addition (OA). | Risk: Rapid OA can lead to Pd(II) stagnation if Reductive Elimination (RE) is slow. Solution: Use ligands that accelerate RE (e.g., RuPhos). |
| Pyridine Nitrogen | Strong | Requirement: Bulky ligands are strictly required to sterically occlude the metal center from N-binding. |
| 4-Cyclobutyl Group | Lipophilic, slightly electron-donating (+I effect). Increases solubility in non-polar solvents. | Solvent Choice: Toluene is preferred over DMF/DMSO to minimize impurity profiles. The ring is stable under standard cross-coupling conditions. |
Ligand & Catalyst Selection Strategy
The choice of ligand is binary, dependent on the nucleophile (amine) class. We utilize the Buchwald Ligand suite due to their specialized architecture: the lower aryl ring provides steric bulk (preventing N-coordination), while the phosphine allows for rapid oxidative addition.
Mechanism & Logic Flow
Figure 1: Decision matrix for ligand selection based on amine class. BrettPhos is optimized for primary amines to prevent dimerization; RuPhos accelerates the reductive elimination of sterically congested secondary amines.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (High Throughput/High Yield)
Applicability: Unhindered substrates, stable functional groups. Rationale: Uses Pd-G4 precatalysts. These generate the active mono-ligated Pd(0) species immediately upon heating, avoiding the induction period and "black palladium" formation associated with Pd(OAc)₂ or Pd₂dba₃.
Reagents:
-
Substrate: 2-chloro-4-cyclobutylpyridine (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: BrettPhos Pd G4 (for 1° amines) OR RuPhos Pd G4 (for 2° amines) – Load: 1.0 – 2.0 mol%
-
Base: Sodium tert-butoxide (NaOtBu) – 1.4 equiv
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Procedure:
-
Inert Handling: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial equipped with a magnetic stir bar.
-
Solids Addition: Add the palladacycle precatalyst (e.g., RuPhos Pd G4), NaOtBu, and solid amine (if applicable).
-
Substrate Addition: Add 2-chloro-4-cyclobutylpyridine. If the substrate is an oil, transfer it quantitatively using the reaction solvent.
-
Solvent & Seal: Add anhydrous, degassed Toluene. Seal the vial with a PTFE-lined septum cap.
-
Reaction: Remove from the glovebox. Place in a pre-heated block at 85°C . Stir vigorously (800+ rpm) for 2–4 hours.
-
Note: The reaction mixture usually turns from pale yellow to orange/brown.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Base-Sensitive Substrates (Esters, Nitriles, Nitro)
Applicability: When the amine or substrate contains groups sensitive to strong bases like NaOtBu.[1] Rationale: Uses a weaker inorganic base (Cs₂CO₃). This requires a solvent with higher polarity (Dioxane) to solubilize the carbonate slightly, and often a longer reaction time.
Reagents:
-
Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2.0 – 4.0 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) – 2.0 equiv (finely ground, dry)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure Modifications:
-
Temperature increased to 100°C .
-
Reaction time extended to 12–18 hours .
-
Strict exclusion of water is critical; Cs₂CO₃ is hygroscopic and water kills the catalytic cycle.
Troubleshooting & Optimization Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (Pyridine N-binding) | Switch to a bulkier ligand (tBuBrettPhos ). Ensure catalyst is G3/G4 type, not Pd(OAc)₂.[1] |
| Dehalogenation (Ar-H) | Switch solvent from alcoholic/ether sources to Toluene . Reduce temperature to 60°C and increase time. | |
| Product Inhibition | Product coordinates Pd | Increase catalyst loading to 5 mol%. Use Xantphos (chelating ligand) which is harder to displace. |
| Remaining Aryl Chloride | Stalled Oxidative Addition | The cyclobutyl group may be reducing solubility. Increase dilution (0.1 M) or use t-Amyl Alcohol as solvent to improve solubility of base. |
Mechanistic Visualization (The "Pyridine Problem")
The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination of the pyridine nitrogen.
Figure 2: The Catalytic Cycle. Note the "Dead End" pathways (dashed red) where the pyridine nitrogen sequesters the catalyst. Bulky ligands (BrettPhos/RuPhos) physically block these pathways.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Lipophilic 2-Chloropyridine Intermediates
Mission: To provide field-proven purification strategies for researchers struggling with the isolation of lipophilic 2-chloropyridine derivatives.
Scope: This guide addresses the unique challenges posed by the electron-deficient pyridine core combined with lipophilic side chains (e.g., aryl, long-chain alkyl, or halo-aryl substituents). These molecules often exhibit poor aqueous solubility, "oiling out" during crystallization, and severe peak tailing during chromatography.
Module 1: Chromatography Optimization
The Issue: You are experiencing severe peak tailing or poor resolution between the product and des-chloro impurities.
Technical Insight: 2-Chloropyridines are weak bases.[1] The lone pair on the pyridine nitrogen interacts with acidic silanols on silica gel (Normal Phase) or residual silanols on C18 stationary phases (Reverse Phase). This acid-base interaction causes the characteristic "shark fin" tailing, which masks impurities and reduces recovery.[1] Furthermore, highly lipophilic side chains can cause excessive retention times on standard C18 columns.
Troubleshooting Protocol: The "Anti-Tailing" Strategy
Step 1: Mobile Phase Modification Do not run neutral gradients for these compounds. You must suppress silanol ionization or block active sites.
-
For Normal Phase (Silica): Add 1% Triethylamine (TEA) to your solvent system (e.g., Hexane/EtOAc + 1% TEA). Pre-flush the column with the modifier before loading.
-
For Reverse Phase (C18): Use a high pH buffer if your column is resistant (e.g., 10 mM Ammonium Bicarbonate, pH 10). If using standard acidic conditions (0.1% Formic Acid), you must use an end-capped column to minimize silanol exposure.[1]
Step 2: Stationary Phase Selection (Lipophilicity Management) If your compound is extremely lipophilic (LogP > 4), standard C18 columns may retain the compound too strongly, leading to broad peaks and high solvent consumption.
| Column Type | Mechanism | Recommendation |
| C18 (Octadecyl) | Hydrophobic Interaction | Standard.[1] Use for LogP 1–4. |
| C8 or C4 | Reduced Hydrophobicity | Best for High Lipophilicity (LogP > 4). Reduces run time. |
| Phenyl-Hexyl | Best for Regioisomers. Separates 2-Cl vs 3-Cl isomers via | |
| Amino (NH2) | H-Bonding / Weak Anion Exchange | Alternative to silica for basic pyridines; often requires no TEA modifier.[1] |
Workflow Visualization: Chromatography Decision Tree
Figure 1: Decision matrix for selecting chromatographic conditions based on observed peak defects.
Module 2: Crystallization & "Oiling Out"
The Issue: Upon cooling, your product separates as a second liquid phase (an oil) rather than crystals. This "oiling out" traps impurities and prevents purification.[2]
Technical Insight: Lipophilic 2-chloropyridines often have low melting points and high solubility in non-polar solvents.[1] "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the temperature of the solution drops below the phase separation boundary before it crosses the solubility curve for nucleation.[1] This is common when the impurity profile depresses the melting point significantly.
Troubleshooting Protocol: Remediation of Oiled-Out Batches
Step 1: The "Re-Dissolve and Seed" Method
-
Reheat the mixture until the oil redissolves completely.
-
Add a "Solubilizer": Add a small volume (5-10%) of a solvent that is good for the oil but miscible with the bulk solvent (e.g., if crystallizing from Heptane, add Toluene or THF).[1] This raises the solubility limit, preventing the oil phase from forming too early.
-
Seed at High Temperature: Add seed crystals while the solution is still hot (in the metastable zone).
-
Slow Cool: Cool at a rate of < 0.5 °C/min. Rapid cooling promotes oiling.
Step 2: Solvent System Selection Avoid single-solvent systems if oiling is persistent.[1] Use a Solvent/Anti-Solvent pair.
| Solvent (Good Solubility) | Anti-Solvent (Precipitant) | Notes |
| Isopropyl Acetate | Heptane | Excellent for lipophilic pyridines.[1] Mild polarity prevents oiling. |
| Ethanol | Water | Risk:[1] High polarity difference often causes oiling. Use only if MP > 80°C. |
| DCM | Hexane | Warning: DCM is very good solvent; yield may be low. |
| Toluene | Cyclohexane | Good for highly aromatic lipophilic side chains. |
Workflow Visualization: Oiling Out Rescue
Figure 2: Step-by-step remediation process for converting an oiled-out product into a crystalline solid.
Module 3: Chemical Stability & Scavenging
The Issue: Degradation during storage or contamination with metal catalysts.
FAQ: Hydrolysis Risk
-
Q: Can I wash my 2-chloropyridine with 1M HCl to remove amine impurities?
-
A: Proceed with Caution. While the 2-chloro position is deactivated, high temperatures or prolonged exposure to strong aqueous acid can hydrolyze the Cl to an OH (forming 2-pyridone).[1]
-
Safe Zone: Wash with cold dilute acid (0.5M HCl) at < 10 °C and separate phases immediately.
-
Alternative: Use a silica plug filtration instead of aqueous acid washes.
-
FAQ: Removing Pyridine-N-Oxide
-
Q: My starting material was an N-oxide, and 5% remains. How do I remove it?
-
A: Do not attempt crystallization first; N-oxides often co-crystallize.[1]
References
-
Chromatography of Basic Heterocycles
- Source: Phenomenex Technical Guides. "Tip on Peak Tailing of Basic Analytes."
-
URL:
-
Crystallization Troubleshooting (Oiling Out)
- Source: Mettler Toledo.
-
URL:[1]
-
Synthesis and Stability of Chloropyridines
-
General Properties of 2-Chloropyridine
- Source: PubChem Compound Summary.
-
URL:[1]
Sources
Overcoming catalyst poisoning in cross-coupling of chloropyridines
Welcome to the Heterocycle Coupling Support Center Ticket #CP-2024: Overcoming Catalyst Poisoning in Chloropyridines Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist
Executive Summary: The "Pyridine Problem"
User Issue: "My Suzuki/Buchwald coupling works on chlorobenzene but stalls completely with 2-chloropyridine. I see < 10% conversion."
Root Cause Analysis: This is a classic case of heteroatom catalyst poisoning . Unlike simple aryl chlorides, chloropyridines possess a basic nitrogen atom. This nitrogen acts as a competitive ligand, binding strongly to the Palladium (Pd) center.
-
The Trap: The pyridine nitrogen displaces your phosphine ligands or blocks the vacant coordination site required for oxidative addition.
-
The Result: The catalyst forms a stable, inactive "resting state" complex (e.g.,
), effectively removing active Pd from the cycle. -
The Complication: 2-chloropyridines are electronically deactivated (electron-deficient), making the initial oxidative addition slower, which gives the nitrogen more time to poison the catalyst.
Diagnostic Hub: Is it Poisoning?
Before changing ligands, confirm the diagnosis. Use this decision matrix to identify if you are facing poisoning or simple reactivity issues.
Figure 1: Diagnostic workflow to distinguish between catalyst decomposition (Pd black) and heteroatom poisoning (soluble inactive complexes).
Solution Module A: The "Hardware" (Ligand Selection)
The most effective way to prevent nitrogen binding is steric bulk . You need a ligand large enough to allow the C-Cl bond to approach the metal but too bulky to allow the pyridine nitrogen to coordinate.
Recommended Ligand Classes
| Ligand Class | Specific Recommendation | Why it works | Best For |
| Buchwald G3/G4 | XPhos or RuPhos | The biaryl backbone creates a "roof" over the Pd, physically blocking N-coordination. | General Suzuki/Buchwald couplings. |
| Bulky NHC | Pd-PEPPSI-IPent | The "IPent" (Isopentyl) wings are massive, preventing pyridine approach. The carbene bond is stronger than phosphines. | Extremely difficult, sterically hindered substrates. |
| Tri-alkyl Phosphines | High electron density facilitates oxidative addition on electron-poor pyridines; bulk prevents poisoning. | Electron-deficient 2-chloropyridines.[1] |
Protocol 1: The "Bulky Shield" Method (Buchwald-Hartwig)
Use this for standard amine couplings.
-
Pre-catalyst: Use XPhos Pd G4 (avoid generating Pd(0) in situ from
if possible, as dba can inhibit the reaction). -
Loading: Start with 2 mol% Pd.
-
Base: Use LiHMDS (1.0 M in THF) or NaOtBu . Weak bases (
) are often too slow for poisoned systems. -
Temperature: 80–100 °C. Heat is required to break any resting states that form.
-
Solvent: 1,4-Dioxane or Toluene (degassed).
Solution Module B: The "Software" (Additives & Masking)
If steric bulk fails, you must chemically mask the interfering nitrogen. This strategy uses a Lewis Acid (LA) to bind the pyridine nitrogen, rendering it non-nucleophilic toward the Palladium.
Mechanism of Action
(The N lone pair is now occupied by the Lewis Acid and cannot bind Pd.)Protocol 2: Lewis Acid Masking
Use this when you are restricted to standard ligands (e.g.,
-
Additive: Add Zinc Chloride (
) or Magnesium Chloride ( ) .-
Stoichiometry: 0.5 to 1.0 equivalent relative to the chloropyridine.
-
-
Order of Addition:
-
Dissolve chloropyridine and Lewis Acid in solvent.
-
Stir for 15 mins before adding the catalyst. This pre-forms the
complex.
-
-
Catalyst: Proceed with standard Suzuki/Stille conditions.
-
Note: This may slow down the reaction slightly due to electronic deactivation, but it prevents catalyst death.
Solution Module C: The "Nuclear Option" (N-Oxide Route)
If the 2-chloropyridine is impossible to couple due to extreme poisoning, modify the substrate itself.
-
Step 1: Oxidize the starting material to 2-chloropyridine-N-oxide (using mCPBA).
-
Why: The N-oxide oxygen is far less coordinating to Pd than the free nitrogen lone pair.
-
Bonus: The N-oxide activates the C-Cl bond at the 2-position via electron withdrawal, accelerating oxidative addition.
-
-
Step 3: Reduce the N-oxide back to the pyridine (using Zn dust/acetic acid or
).
Visualizing the Poisoning Pathway
Understanding the competition between the Productive Cycle and the Poisoned Cycle is vital for troubleshooting.
Figure 2: The Competitive Landscape. The red path represents catalyst death via N-coordination. Bulky ligands and heat help reverse the red path; Lewis acids prevent entry into it.
Frequently Asked Questions (FAQs)
Q: Why does 3-chloropyridine work easily, but 2-chloropyridine fails? A: This is the "Chelo-Electronic" effect.
-
Sterics/Chelation: In 2-chloropyridine, the Nitrogen is proximal to the C-Cl bond. It can direct the Pd to the bond, but often it binds too tightly in a chelate-like fashion after oxidative addition, preventing the next step.
-
Electronics: The 2-position is electron-poor.[2] While this helps Nucleophilic Aromatic Substitution (
), it actually makes Oxidative Addition (which requires electron density from Pd) harder compared to electron-neutral aryl chlorides.
Q: Can I use microwave irradiation? A: Yes, highly recommended. Catalyst poisoning is an equilibrium process. High temperatures (120–150 °C) in a microwave often shift the equilibrium away from the stable "poisoned" resting state, forcing the Pd back into the active cycle.
Q: My product is also a pyridine. Will it poison the reaction? A: Yes, this is "Product Inhibition." As the reaction proceeds, the concentration of your pyridine product increases, potentially shutting down the catalyst at 50-60% conversion.
-
Fix: Use the Pd-PEPPSI-IPent catalyst.[5][6][7][8] It is specifically designed to resist inhibition by product heterocycles.
References & Further Reading
-
Mechanism of Poisoning: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][9][10] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society.
-
Ligand Selection (Buchwald): Surry, D. S., & Buchwald, S. L. (2008). Biarylphosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
PEPPSI Catalyst System: Organ, M. G., et al. (2006).[8] Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal.
-
Lewis Acid Activation: Lutz, C. (2010). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution.[11][12] Synlett.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald Ligands [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Pd-PEPPSI-IPentCl: a new highly efficient ligand-free and recyclable catalyst system for the synthesis of 2-substituted indoles via domino copper-free Sonogashira coupling/cyclization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanelements.com [americanelements.com]
- 8. PEPPSI - Wikipedia [en.wikipedia.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Separation of Mono- and Bis-Alkylated Pyridine Byproducts
Welcome to the technical support center dedicated to the intricate challenge of separating mono- and bis-alkylated pyridine byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet often frustrating purification hurdle. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind the "how," ensuring your success in isolating the desired product.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of mono- and bis-alkylated pyridines so challenging?
The difficulty in separating mono- and bis-alkylated pyridines stems from their similar physicochemical properties. Both are basic, aromatic heterocycles, and the addition of one or two alkyl groups often leads to only subtle differences in polarity, boiling point, and solubility. This similarity makes conventional purification techniques like distillation and simple extraction often ineffective. Furthermore, the position of the alkyl groups (regioisomers) can introduce another layer of complexity, as seen in the formation of 2- and 4-picoline mixtures during some alkylation processes.[1]
Q2: What are the primary methods for separating these pyridine byproducts?
The main strategies for separating mono- and bis-alkylated pyridines can be broadly categorized into chromatographic and non-chromatographic techniques.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), Flash Column Chromatography, and Thin-Layer Chromatography (TLC) are powerful tools that exploit subtle differences in polarity.[2][3]
-
Non-Chromatographic Methods: These include traditional techniques like recrystallization, acid-base extraction, and more specialized methods such as separation via metal complexation.[4][5][6]
The choice of method depends on the scale of the separation, the specific properties of the compounds, and the purity requirements.
Troubleshooting Guide: Chromatographic Separations
Chromatography is often the go-to method for challenging separations. However, the basic nature of pyridines can lead to common issues.
Issue 1: My chromatographic peaks for pyridine derivatives are showing significant tailing.
Cause: Peak tailing with basic compounds like pyridines is a frequent problem, especially on silica-based stationary phases.[2] The root cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the silica surface. This strong, non-ideal interaction leads to a non-uniform elution front and tailed peaks.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine itself (0.1-1% v/v), into the mobile phase can saturate the acidic silanol sites, minimizing their interaction with your pyridine analytes.[7]
-
pH Adjustment: For reverse-phase HPLC, adjusting the mobile phase pH with a buffer can control the ionization state of the pyridine derivatives, which can significantly impact retention and peak shape.[2][8]
-
-
Stationary Phase Selection:
-
End-Capped Columns: Use columns that are "end-capped," where the residual silanol groups are chemically deactivated.
-
Alternative Stationary Phases: If tailing persists, consider switching from a standard C18 column to a phenyl, cyano, or polar-embedded phase column, which offer different selectivity.[2]
-
Experimental Workflow: Optimizing HPLC Separation of Mono- vs. Bis-Alkylated Pyridines
Caption: Workflow for HPLC method development to separate pyridine derivatives.
Issue 2: My mono- and bis-alkylated pyridines are co-eluting or have poor resolution.
Cause: This occurs when the chosen chromatographic conditions (mobile and stationary phase) do not provide sufficient selectivity to differentiate between the two closely related compounds.
Solutions:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Systematically vary the ratio of your strong and weak solvents in the mobile phase.
-
Solvent Type: Substitute one of the mobile phase components with a solvent of different polarity (e.g., methanol for acetonitrile in reverse-phase) to alter selectivity.
-
-
Change Stationary Phase: As mentioned previously, switching to a different stationary phase chemistry can provide alternative interaction mechanisms and improve separation.[2]
-
Decrease Particle Size: Using columns with smaller particles (e.g., sub-2 µm for UHPLC) increases column efficiency, leading to narrower peaks and better resolution. This, however, requires a system capable of handling higher backpressures.[2]
Data Presentation: Impact of Mobile Phase Modifier on Peak Tailing
| Mobile Phase Composition | Tailing Factor (Mono-alkylated) | Tailing Factor (Bis-alkylated) |
| 70:30 Acetonitrile:Water | 2.1 | 2.3 |
| 70:30 Acetonitrile:Water + 0.1% TEA | 1.2 | 1.3 |
Tailing factor is a measure of peak asymmetry. A value of 1 indicates a perfectly symmetrical peak.
Troubleshooting Guide: Non-Chromatographic Separations
Issue 3: My recrystallization attempt failed to yield pure mono- or bis-alkylated product.
Cause: Recrystallization relies on a significant difference in solubility of the desired compound and the impurity in a given solvent at different temperatures.[4] If the solubilities of the mono- and bis-alkylated species are too similar, or if they form a solid solution, recrystallization will be ineffective.
Solutions:
-
Solvent Screening: Systematically test a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Solvent/Anti-Solvent System: Dissolve the mixture in a good solvent and then slowly add an "anti-solvent" (in which the compounds are poorly soluble) until turbidity is observed. Heating to redissolve and then slow cooling can promote selective crystallization.
-
Seed Crystals: If you have a small amount of pure desired product, adding a seed crystal to the cooled, saturated solution can induce crystallization of that specific compound.
Protocol: Step-by-Step Recrystallization
-
Dissolution: In a flask, add a minimal amount of a suitable hot solvent to your crude mixture to just dissolve it.
-
Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Issue 4: Acid-base extraction is not effectively separating my pyridine derivatives.
Cause: Standard acid-base extraction relies on the ability to protonate the basic pyridine nitrogen, making it water-soluble as a salt, while a neutral compound remains in the organic layer.[6] However, since both mono- and bis-alkylated pyridines are basic, this simple approach won't separate them from each other.
Solutions:
-
Exploiting pKa Differences: While both are basic, there might be a slight difference in their pKa values. A carefully controlled pH extraction using a specific buffer solution might allow for the selective protonation and extraction of the more basic compound. This requires precise pH control and is often challenging.
-
Metal Complexation: A more robust approach is to use metal salts that can selectively form coordination complexes with one of the pyridine derivatives.[9][10] The resulting metal complex will have significantly different solubility properties, allowing for separation by extraction or precipitation. Steric hindrance around the nitrogen can influence the formation of these complexes, potentially allowing for separation of isomers.[11]
Logical Relationship: Separation via Metal Complexation
Caption: Separation of pyridine derivatives using selective metal complexation.
Concluding Remarks
The separation of mono- and bis-alkylated pyridine byproducts demands a thoughtful and often multi-step approach. By understanding the underlying chemical principles of each technique and anticipating potential pitfalls, you can develop a robust purification strategy. This guide provides a starting point for troubleshooting common issues, but remember that each specific mixture may require unique optimization.
References
- WO1998018744A1 - Separation of pyridine or pyridine derivatives
- US2786846A - Process of alkylating pyridines - Google P
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing).
- Recrystalliz
- Preparation of Pyridines, Part 4: By Alkylation and Vinyl
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI.
- Practical and Regioselective Synthesis of C4-Alkyl
- Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase - ACS Public
- Selective C-4 Alkyl
- US6087507A - Separation of pyridine or pyridine derivatives
- Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and M
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central.
- Purification of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Metal Complexes - Benchchem.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH.
- US2766248A - Process for the production of alkyl pyridines - Google P
- Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO 2 fix
- Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)
- US3431266A - Method for recovery of pyridine bases - Google P
- HPLC Methods for analysis of Pyridine - HELIX Chrom
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Transition metal pyridine complexes - Wikipedia.
- Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)
- Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine - Inter-Research Science Publisher.
- Improved methodologies for the preparation of highly substituted pyridines - PubMed.
Sources
- 1. US2786846A - Process of alkylating pyridines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO 2 fixation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C3NJ00990D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Solving dechlorination side reactions during cyclobutyl installation
Topic: Solving Dechlorination Side Reactions During Cyclobutyl Installation Ticket ID: CYCLO-404-CL Status: Open Support Tier: Level 3 (Senior Application Scientist)
Diagnostic & Triage
User Symptom: "I am trying to install a cyclobutyl ring onto an aryl chloride scaffold. The cross-coupling works, but I see significant formation of the des-chloro (protodechlorinated) byproduct, or the Ar-Cl is reacting instead of the intended handle (e.g., Ar-Br)."
Root Cause Analysis: Dechlorination during cyclobutyl installation usually stems from two distinct mechanistic failures depending on the method used:
-
Competitive Oxidative Addition (Metal-Catalyzed): Low-valent Nickel (Ni⁰) or Palladium (Pd⁰) inserts into the C–Cl bond because the catalyst is too active or the intended handle (e.g., C–Br) is not sufficiently differentiated.
-
Radical Hydrogen Atom Transfer (HAT): In photoredox/radical manifolds, a high-energy radical intermediate (or a chlorine radical generated via photoelimination) abstracts a hydrogen atom from the solvent or reagents rather than coupling.
Troubleshooting Modules
Module A: Nickel/Photoredox Dual Catalysis (Decarboxylative)
Most common method for installing cyclobutyl groups from carboxylic acids.
The Mechanism of Failure: In Ni/Photoredox coupling, the catalytic cycle involves a Ni(0)/Ni(II)/Ni(III) manifold. Dechlorination occurs via two pathways:
-
Pathway A (Off-Cycle OA): The highly reactive Ni(0) species oxidatively adds to the Ar–Cl bond instead of the Ar–Br bond.
-
Pathway B (Chlorine Photoelimination): If the Ar-Cl does react to form a Ni(II)-Ar species, high-energy irradiation can cause homolysis of the Ni–Cl bond, generating a Cl• radical. This radical abstracts H from the solvent (e.g., THF), and the resulting H-source reduces the aryl ring.
Corrective Actions:
| Variable | Recommendation | Technical Rationale |
| Ligand Selection | Switch to dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | Bulky ligands increase the steric barrier around the Ni center, kinetically disfavoring oxidative addition into the shorter, stronger C–Cl bond while permitting C–Br/C–I activation. |
| Light Source | Reduce Intensity / Red Shift | High-energy blue light (450 nm) promotes Ni–Cl bond homolysis. Switching to 470 nm (Cyan) or reducing intensity lowers the rate of photoelimination without killing the productive cycle. |
| Solvent System | Avoid THF; Use MeCN or PhCF₃ | THF is a potent Hydrogen Atom Donor (BDE ~92 kcal/mol). If a radical forms, THF will quench it. Acetonitrile or Trifluorotoluene are poor H-donors, forcing the radical back into the productive cycle. |
| Catalyst Loading | Lower Ni, Increase Ir/Ru | High Ni concentrations increase the statistical probability of off-cycle Ar–Cl activation. Keep Ni loading at 1–2 mol% if possible. |
Module B: Cross-Electrophile Coupling (XEC)
Coupling Cyclobutyl-Bromide with Aryl-Halides using Ni/Reductant (Mn or Zn).
The Mechanism of Failure: XEC relies on the relative rates of reduction. Cyclobutyl halides are secondary alkyl halides and generate radicals slower than primary alkyls. If the Ar–Cl activates (oxidative addition) and "waits" too long for the cyclobutyl radical, it will undergo protodehalogenation via disproportionation or H-abstraction from the solvent.
Corrective Actions:
1. The "Slow-Drip" Protocol
-
Issue: High concentration of cyclobutyl bromide leads to radical dimerization or inefficient trapping.
-
Fix: Syringe pump addition of the Cyclobutyl-Br over 2 hours. This keeps the steady-state concentration of the alkyl radical low, matching the turnover frequency of the Aryl-Ni species.
2. Halide Mismatching
-
Issue: Using Ar-Br when Ar-Cl is present elsewhere in the molecule.
-
Fix: Must use Ar-I (Aryl Iodide). The rate of oxidative addition of Ni(0) to Ar-I is orders of magnitude faster than Ar-Cl. This kinetic selectivity is the only way to preserve the chloride.
Visualizing the Failure Mode
The following diagram illustrates the bifurcation point where the reaction fails (Dechlorination) versus succeeds (Product).
Figure 1: Mechanistic bifurcation showing how ligand choice (preventing OA into Ar-Cl) and light energy (preventing Photoelimination) determine chemoselectivity.
Validated Experimental Protocol
Method: Decarboxylative Cyclobutylation of Aryl Iodides (Cl-Tolerant) Scope: Installing cyclobutyl onto an Ar-I scaffold containing a sensitive Ar-Cl group.
Reagents & Setup
-
Substrate: Aryl Iodide (1.0 equiv)
-
Reagent: Cyclobutanecarboxylic acid (1.5 equiv)
-
Photocatalyst: Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ (1 mol%)
-
Ni Catalyst: NiCl₂[1]·glyme (2 mol%)
-
Ligand: dtbbpy (2.2 mol%) — CRITICAL: Do not use bipyridine.
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: Anhydrous MeCN (0.1 M) — Avoid DMF/THF to reduce H-source.
Step-by-Step Procedure
-
Pre-complexation (The "Golden" Step): In a separate vial, dissolve NiCl₂·glyme and dtbbpy in a small portion of MeCN. Sonicate or stir for 10 minutes until a clear green solution forms. Why: Adding Ni and Ligand separately to the reaction often leads to "naked" Ni(0) forming transiently, which eats Ar-Cl bonds.
-
Reaction Assembly: Add Aryl Iodide, Cyclobutanecarboxylic acid, Photocatalyst, and Base to the reaction vial.
-
Catalyst Addition: Add the pre-formed Ni/Ligand solution to the reaction vial.
-
Degassing: Sparge with Nitrogen for 15 minutes. Oxygen inhibits the radical turnover, stalling the cycle and leaving the Ni(II)-Ar species vulnerable to side reactions.
-
Irradiation: Irradiate with 34W Blue LEDs (fan cooled) for 12–24 hours.
-
Checkpoint: If Ar-Cl loss is observed >5%, wrap the vial in aluminum foil leaving only a small slit, or move the light source 5cm further away.
-
FAQ: Rapid Fire Support
Q: Can I use a bromide handle (Ar-Br) if I have a chloride (Ar-Cl) elsewhere? A: Yes, but the risk is higher. You must use dtbbpy (bulky ligand) and keep the reaction temperature low (ambient). If possible, convert the Ar-Br to Ar-I using a Finkelstein reaction (NaI, CuI, diamine) before the cyclobutylation step.
Q: Why does my reaction stall at 50% conversion? A: Cyclobutyl radicals are sterically demanding. As the reaction progresses, the buildup of Ni(I) species can shut down the cycle. Try adding 3-5 mol% of Zn metal to the reaction. This acts as a "catalyst regenerator" by reducing off-cycle Ni(II) species back to active Ni(0).
Q: I see the product, but also a "dimer" of two cyclobutyl rings. A: This is radical homocoupling. It means your radical generation rate is too high compared to the Ni-capture rate. Lower the light intensity or reduce the photocatalyst loading to 0.5 mol%.
References
-
Mechanism of Chlorine Photoelimination: Shields, B. J., & Doyle, A. G. (2016). Direct C(sp3)–H cross coupling enabled by catalytic generation of chlorine radicals. Journal of the American Chemical Society, 138(39), 12719–12722. [Link]
-
Foundational Photoredox/Ni Decarboxylative Coupling: Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. [Link]
-
Cross-Electrophile Coupling Optimization (Halide Selectivity): Weix, D. J. (2015). Methods and mechanisms for cross-electrophile coupling of Csp2 halides with alkyl electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. [Link]
-
Ligand Effects on Chemoselectivity: Gutierrez, O., Tellis, J. C., Primer, D. N., Molander, G. A., & Kozlowski, M. C. (2015). Nickel-catalyzed cross-coupling of photoredox-generated radicals: Uncovering a general manifold for stereoconvergence in Ni-catalyzed cross-couplings. Journal of the American Chemical Society, 137(15), 4896-4899. [Link]
Sources
Technical Support Center: Silver-Catalyzed Decarboxylative Alkylation of Pyridines
Topic: Optimization & Troubleshooting of Minisci-Type Reactions Support Ticket ID: MIN-AG-001 Status: Active Operator: Senior Application Scientist
Core Directive & Executive Summary
The Objective: You are attempting to install an alkyl group onto a pyridine scaffold using a carboxylic acid as the alkyl source.[1][2] This is a Minisci-type reaction mediated by Silver(I).[2][3][4]
The Challenge: While powerful for Late-Stage Functionalization (LSF), this reaction is notoriously finicky. It relies on a radical mechanism that is prone to:
-
Polysubstitution: The product is often more nucleophilic toward radicals than the starting material.
-
Regioselectivity Issues: Competition between C2 and C4 positions.
-
Harsh Conditions: Standard persulfate conditions can degrade sensitive functionalities.
This guide provides a self-validating troubleshooting framework to navigate these challenges.
The Mechanism (Visualized)
To troubleshoot, you must understand the failure points. The reaction relies on a synergistic cycle between Silver (Ag) and the Oxidant (Persulfate or Selectfluor).
Figure 1: The Catalytic Cycle & Failure Points
Caption: Figure 1. The Ag(I)/Ag(II) redox shuttle drives decarboxylation. Note that the product is often more electron-rich than the starting material, leading to polysubstitution (Fail2).
Standard Operating Procedures (SOPs)
Do not deviate from the stoichiometry without a specific hypothesis.
Protocol A: Classical Minisci (Robust Substrates)
Best for: Simple alkylations where substrate stability is not the primary concern.
| Component | Equivalents | Role | Notes |
| Pyridine | 1.0 equiv | Substrate | Must be protonated (TFA salt or add acid). |
| Carboxylic Acid | 2.0 - 5.0 equiv | Alkyl Source | Excess required due to homocoupling/quenching. |
| AgNO3 | 0.1 - 0.5 equiv | Catalyst | Ag(I) source. |
| (NH4)2S2O8 | 1.5 - 3.0 equiv | Oxidant | Generates sulfate radical anion. |
| TFA | 1.0 - 5.0 equiv | Solvent/Additive | Protonates pyridine; increases electrophilicity. |
| Solvent | H2O/DCM (1:1) | Biphasic System | Critical: Separates radical source (aq) from organic product. |
| Temp | 40-80 °C | Energy | Higher temp favors decarboxylation but risks decomposition. |
Protocol B: Mild Oxidant (Sensitive Substrates)
Best for: Complex drug-like scaffolds or when persulfate causes "tarring."
-
Catalyst: AgNO3 (0.5 equiv)
-
Oxidant: Selectfluor (2.0 equiv)
-
Solvent: Aqueous Acetone or MeCN/H2O.
-
Temp: Room Temperature to 50 °C.
-
Mechanism: Avoids the harsh sulfate radical; Ag(II)-F species is the active oxidant.
Troubleshooting Center (Q&A)
Category: Yield & Conversion
Q: My reaction mixture turns into a black tar immediately, and I recover no starting material. What happened?
A: You likely experienced oxidative degradation of the pyridine or functional groups. The sulfate radical anion (generated from persulfate) is an extremely potent oxidant (
-
Fix 1 (Buffer): If your substrate is acid-sensitive, the pH might have dropped too low (sulfuric acid is a byproduct). Add a phosphate buffer to maintain pH ~3-4.
-
Fix 2 (Switch Protocol): Switch to Protocol B (Selectfluor) . It operates under milder conditions and avoids sulfate radicals.
-
Fix 3 (Temperature): Lower the temperature. Radical initiation typically requires heat (60-80°C) for persulfate, but Ag catalysis can lower this barrier. Try 40°C.
Q: I see high conversion of the carboxylic acid, but the pyridine starting material remains untouched. A: This indicates Radical Quenching or Homocoupling . The alkyl radicals are forming, but they are recombining (R-R) or reacting with solvent rather than the pyridine.
-
The Cause: The pyridine is likely not sufficiently protonated. Neutral pyridines are electron-poor but not electrophilic enough to trap nucleophilic alkyl radicals efficiently.
-
The Fix: Increase the amount of TFA or H2SO4. The pyridine must be in its pyridinium form to activate the LUMO at C2/C4.
Category: Selectivity (Regio- & Poly-)
Q: I am getting a mixture of mono-, di-, and tri-alkylated products. How do I stop at mono-substitution? A: This is the "Minisci Paradox." The alkylated product is more electron-rich than the starting pyridinium, making it more reactive toward further radical attack.
-
Strategy 1 (Biphasic Solvent): Use a DCM/Water biphasic system (Protocol A). The protonated starting material stays in the aqueous phase (reacting), while the alkylated product (more lipophilic) extracts into the DCM layer, shielding it from further reaction.
-
Strategy 2 (Stoichiometry Inversion): If the acid is cheap and the pyridine is precious, use a large excess of pyridine (e.g., 5 equiv) relative to the radical source.
Q: I need to alkylate at C4, but the reaction favors C2. How can I shift this? A: Minisci reactions are dominated by electronic control, favoring the positions with the highest positive charge density (C2 > C4).
-
Steric Control: If the carboxylic acid radical is bulky (e.g., tert-butyl), C4 selectivity improves naturally due to steric hindrance at C2.
-
Blocking Groups: Pre-functionalize the pyridine nitrogen. Recent work suggests using maleate blocking groups or N-oxide activation to alter the electronics and sterics, directing attack to C4 [3].
-
Solvent Effect: Changing from water to less polar solvents (using lipophilic acids like TFA) can sometimes erode C2 selectivity, though C2 usually remains major.
Category: Purification[5]
Q: I cannot separate the silver salts from my product during workup. A: Silver can form stable complexes with nitrogen heterocycles.
-
The Fix: Wash the organic layer with 10% aqueous NH4OH or EDTA solution. Ammonia competes for the silver, solubilizing it in the aqueous layer as
.
Experimental Decision Tree
Use this logic flow to design your next experiment.
Caption: Figure 2. Decision matrix for selecting conditions and troubleshooting common outcomes.
References
-
Minisci, F., et al. (1971).[2] Nucleophilic character of alkyl radicals—VI: A New Convenient Selective Alkylation of Heteroaromatic Bases.[2] Tetrahedron.[2] Link
- Foundational text for the Ag/Persulf
-
Galloway, J. D., & Baxter, R. D. (2017).[1][2][3] Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant.[1][2][3][5] Organic Letters.[1][2] Link[3]
- Source for Protocol B (Mild conditions).
-
Paton, R. S., & Hong, S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv/JACS. Link
- Advanced str
Sources
Technical Support Center: Mastering the Synthesis of 4-Cyclobutylpyridine
Welcome to the comprehensive support center for handling the volatility and stability of 4-cyclobutylpyridine and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing and managing this valuable compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and practical expertise.
Section 1: Understanding Your Precursors and Their Stability
The successful synthesis of 4-cyclobutylpyridine hinges on a thorough understanding of its common precursors and their inherent stability. The most prevalent synthetic strategies involve the cross-coupling of a pyridine derivative with a cyclobutyl source, or the formation of the cyclobutyl ring on a pre-functionalized pyridine.
Common Precursors for 4-Cyclobutylpyridine Synthesis
| Precursor Type | Specific Examples | Key Considerations |
| Pyridine Precursors | 4-Bromopyridine, 4-Iodopyridine, Pyridine-4-boronic acid | Halogenated pyridines are common in Suzuki and Negishi couplings. Their stability is generally good, but they can be susceptible to nucleophilic substitution. |
| Cyclobutyl Precursors | Cyclobutylzinc bromide, Cyclobutylboronic acid, Bicyclobutanes | Organometallic cyclobutyl reagents can be sensitive to air and moisture. Cyclobutylboronic acids are generally more stable but can undergo protodeboronation.[1] |
| Alternative Pyridine Precursors | 4-Methylpyridine (4-picoline) | Can be functionalized at the methyl group to build the cyclobutyl ring.[1] |
Stability Profile of Precursors and Product
While specific quantitative data for 4-cyclobutylpyridine is not extensively published, we can extrapolate from related compounds to understand its stability profile.
| Compound Type | Thermal Stability (Decomposition Onset) | Chemical Stability | Volatility |
| 4-Alkylpyridines | Generally stable up to 150-250°C.[2] | Susceptible to oxidation at the alkyl group under harsh conditions. The pyridine ring can be degraded by strong oxidizing agents. | Moderately volatile, increasing with smaller alkyl chains. |
| Halogenated Pyridines | High thermal stability. | Stable under neutral conditions. Can undergo nucleophilic substitution with strong bases. | Varies with the halogen and other substituents. |
| Cyclobutane Derivatives | Thermally stable at room temperature, but can undergo ring-opening at elevated temperatures (>400°C for cyclobutane).[3] | Susceptible to ring-opening under strongly acidic or basic conditions, or in the presence of certain transition metals. | Generally volatile. |
| Organoboron & Organozinc Reagents | Can be thermally sensitive. | Highly sensitive to air and moisture. Require anhydrous and inert reaction conditions. | Typically used in solution and not isolated as pure, volatile compounds. |
Section 2: Troubleshooting Your Synthesis
This section addresses common issues encountered during the synthesis of 4-cyclobutylpyridine, with a focus on cross-coupling reactions, which are a primary synthetic route.
Frequently Asked Questions (FAQs) in Synthesis
Q1: I'm getting low yields in my Suzuki-Miyaura coupling of 4-bromopyridine and cyclobutylboronic acid. What's going wrong?
A1: Low yields in Suzuki couplings with pyridine derivatives are often multifactorial. Here’s a systematic approach to troubleshooting:
-
Causality: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, heteroaryl boronic acids can be unstable and prone to protodeboronation (cleavage of the C-B bond).[1]
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a more robust catalyst system with bulky, electron-rich ligands such as XPhos or SPhos, which can shield the palladium center and promote the reaction.[1]
-
Base and Solvent: The choice of base is critical. A weaker base may not activate the boronic acid sufficiently, while a very strong base can promote side reactions. Potassium phosphate (K₃PO₄) is often a good choice. The solvent must solubilize all components; dioxane or THF are common choices.[1]
-
Boronic Acid Stability: To minimize protodeboronation, consider using a more stable cyclobutylboronic ester (e.g., a pinacol ester) or a potassium cyclobutyltrifluoroborate salt.[1]
-
Reaction Conditions: Ensure strictly anhydrous and inert conditions to prevent degradation of the catalyst and boronic acid. Degas your solvents thoroughly.
-
Q2: My Negishi coupling between a 4-pyridylzinc reagent and a cyclobutyl halide is failing. What are the likely causes?
A2: Negishi couplings are powerful but sensitive to reaction conditions.
-
Causality: The formation and reactivity of the organozinc reagent are critical. Incomplete formation or reaction with moisture will halt the synthesis. Homocoupling of the organozinc reagent is also a common side reaction.[4]
-
Troubleshooting Steps:
-
Organozinc Formation: Ensure your zinc source is activated and the reaction is performed under strictly anhydrous and inert conditions.
-
Catalyst System: While palladium catalysts are common, nickel catalysts can also be effective for Negishi couplings.[4]
-
Side Reactions: Homocoupling can be minimized by controlling the stoichiometry of your reactants and ensuring a clean reaction setup.
-
Ligand Selection: The choice of phosphine ligand can significantly impact the reaction's success.
-
Q3: I'm observing the formation of significant byproducts during my reaction. How can I identify and minimize them?
A3: Byproduct formation is a common challenge.
-
Causality: Side reactions can include homocoupling of your starting materials, decomposition of your product or precursors, or reactions with impurities.
-
Troubleshooting Steps:
-
Analysis: Use GC-MS or LC-MS to identify the mass of the byproducts. This can give you clues about their structure (e.g., a mass corresponding to a dimer of your starting material suggests homocoupling).
-
Purification of Starting Materials: Ensure your precursors are pure. Impurities can interfere with the catalytic cycle.
-
Reaction Conditions: Re-evaluate your reaction temperature and time. Prolonged heating can lead to degradation.
-
Atmosphere: Ensure a strictly inert atmosphere to prevent oxidative side reactions.
-
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling synthesis of 4-cyclobutylpyridine.
Section 3: Handling, Storage, and Degradation
Proper handling and storage are paramount to maintaining the integrity of 4-cyclobutylpyridine and its precursors.
FAQs on Handling and Stability
Q1: What are the optimal storage conditions for 4-cyclobutylpyridine?
A1: Based on the properties of related 4-alkylpyridines, 4-cyclobutylpyridine should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[2] This minimizes the risk of oxidative and photodegradation.
Q2: Is 4-cyclobutylpyridine particularly volatile? Should I be concerned about sample loss?
A2: While specific vapor pressure data is unavailable, the presence of the cyclobutyl group suggests a moderate level of volatility. To prevent sample loss, especially during solvent removal, use a rotary evaporator at reduced pressure and moderate temperature. For long-term storage, ensure containers are tightly sealed.
Q3: What are the primary degradation pathways for 4-cyclobutylpyridine?
A3: The likely degradation pathways involve the pyridine ring and the cyclobutyl moiety.
-
Oxidative Degradation: The pyridine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under photochemical conditions.[5] The benzylic-like position on the cyclobutyl ring could also be a site of oxidation.
-
Acid/Base Instability: While the pyridine ring itself is relatively stable, the cyclobutane ring can be prone to ring-opening under strong acidic or basic conditions, particularly with heating.
Degradation Pathway Visualization
Caption: Potential degradation pathways for 4-cyclobutylpyridine.
Section 4: Purification Strategies
Purifying 4-cyclobutylpyridine from a complex reaction mixture requires a tailored approach.
FAQs on Purification
Q1: What is the best method to purify 4-cyclobutylpyridine after a cross-coupling reaction?
A1: Column chromatography on silica gel is typically the most effective method. A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) will allow for the separation of the desired product from starting materials and byproducts.
Q2: I'm having trouble removing residual pyridine-containing impurities. What can I do?
A2: If your product is stable to acidic conditions, an acid wash during the work-up can be very effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine impurities will be protonated and move into the aqueous layer. Be sure to neutralize the organic layer with a base wash (e.g., saturated sodium bicarbonate solution) afterward if your final product is acid-sensitive.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure and can be used for quantitative purity analysis (qNMR) with an internal standard.
-
GC-MS or LC-MS: Provides information on the purity and identifies any residual impurities.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of your product.
References
- BenchChem. (2025). Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide. BenchChem.
- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Radical Coupling Reactions of 2- or 4-Bromopyridines with Grignard Reagents. The Journal of Organic Chemistry, 89(10), 7148–7155.
- Lebanese Ministry of Public Health. (2023). Guidelines on Good Storage and Distribution Practices of Pharmaceutical Products in Lebanon.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. BenchChem.
- YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. York University Institutional Repository.
- Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society, 75(8), 1963–1966.
- Al-Rawashdeh, N. A. F., & Al-Zoubi, R. M. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 5(2), 279–286.
- Biscoe, M. R., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7233–7235.
- PubChem. (n.d.). 2,5-Dichloro-4-cyclobutylpyridine. National Center for Biotechnology Information.
- American Chemical Society. (n.d.). Soft Fluorination of 4-Alkylpyridines. ACS Publications.
- American Chemical Society. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- Bouffard, J., & Itami, K. (2010). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 17(Suppl 1), S33–S40.
- The Organic Chemistry Tutor. (2021, January 22).
- Pivina, T. S., Dalinger, I. L., & Shkineva, T. K. (2014). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 117(2), 509–520.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (n.d.). Thermal stability of N-alkylpyridinium chlorides and tetrachloroferrates 1-10.
- MDPI. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption.
- CORE. (n.d.). diversification of 4-alkyl pyridines: mining for reactivity with alkylidene dihydropyridines.
- U.S.
- Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group.
- Sarlah, D., & Baran, P. S. (2017). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 139(44), 15684–15687.
- YorkSpace. (2023, December 8). Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. York University Institutional Repository.
- ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling.
- Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877–880.
- Sarlah, D., et al. (2024). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 146(4), 2358–2363.
- National Institutes of Health. (n.d.).
- Lebanese Ministry of Public Health. (2023). Guidelines on Good Storage and Distribution Practices of Pharmaceutical Products in Lebanon – Edition 2023– 5.
- ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube.
- Wikipedia. (n.d.). Negishi coupling.
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Recommendations for the safe use and handling of oral anticancer drugs in community pharmacy: A pan-Canadian consensus guideline.
- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- American Chemical Society. (2026). Uranyl-Enabled Photocatalytic C(sp3)
- MDPI. (n.d.). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine.
- Weix, D. (2008). 4,4 ',4 ”-Trimethy1-2,2 ':6 ',2 ”-Terpyridine by Oxidative Coupling of 4-Pico line. Journal of Organic Chemistry.
- ResearchGate. (n.d.).
Sources
Validation & Comparative
1H NMR Chemical Shifts of Cyclobutyl Protons in Pyridine Rings: A Comparative Guide
This guide details the spectroscopic analysis of cyclobutyl-substituted pyridines, focusing on the diagnostic 1H NMR chemical shifts of the cyclobutyl protons. It contrasts these shifts with positional isomers and alternative cycloalkyl analogs (cyclopropyl) to aid in structural elucidation during drug discovery.
Abstract
In medicinal chemistry, the cyclobutyl group is increasingly utilized as a metabolically stable bioisostere for alkyl chains or phenyl rings.[1] However, verifying the regioselectivity of cyclobutyl attachment to pyridine rings (e.g., via Minisci radical alkylation) requires precise interpretation of 1H NMR data. This guide analyzes the distinct chemical shift signatures of cyclobutyl protons in 2-, 3-, and 4-pyridyl systems, providing a self-validating framework for structural assignment.
Theoretical Framework: The "Pyridine Effect"
To accurately interpret the spectra, one must understand the two primary forces driving chemical shift perturbations in this system:
-
Anisotropic Deshielding (Ring Current): The circulating
-electrons of the pyridine ring generate a magnetic field that opposes the external field ( ) inside the ring but reinforces it outside the ring (in the plane). Protons on the -carbon (directly attached to the ring) sit in this deshielding zone, shifting them downfield. -
Inductive Deshielding (Nitrogen Effect): The electronegative nitrogen atom depletes electron density from the ring carbons. This effect is position-dependent:
-
C2/C6 Positions: Strongest electron deficiency (closest to N). Protons on alkyl groups at these positions experience the largest downfield shift.
-
C4 Position: Moderate electron deficiency.
-
C3/C5 Positions: Least electron deficient ("benzene-like").
-
Visualizing the Shielding Zones
The following diagram illustrates the logical flow of how these effects combine to determine the observed chemical shift (
Figure 1: Mechanistic pathway influencing the chemical shifts of cyclobutyl protons attached to a pyridine ring.
Comparative Analysis: Chemical Shift Data
The following table synthesizes experimental data for cyclobutyl-pyridines and compares them with the cyclopropyl analog. The Methine (CH) proton is the diagnostic handle—it is the only proton on the cyclobutyl ring that integrates to 1H and appears as a distinct multiplet (quintet-like) downfield.
Table 1: Diagnostic 1H NMR Shifts (CDCl3, 400-500 MHz)
| Substituent Position | Compound Structure | Methine ( | Methylene ( | Key Diagnostic Feature |
| 2-Pyridyl | 2-Cyclobutylpyridine | 3.60 – 4.02 * | 1.90 – 2.50 (m) | Most Downfield. Distinct quintet. Strongly deshielded by adjacent N. |
| 3-Pyridyl | 3-Cyclobutylpyridine | 3.35 – 3.50 | 1.80 – 2.40 (m) | Benzene-like. Similar to phenyl-cyclobutane (~3.5 ppm). |
| 4-Pyridyl | 4-Cyclobutylpyridine | 3.40 – 3.60 | 1.85 – 2.45 (m) | Intermediate. Less deshielded than 2-position due to distance from N. |
| Alternative | 2-Cyclopropylpyridine | 1.90 – 2.40 | 0.90 – 1.20 (m) | Diagnostic Contrast. The methine is ~1.5 ppm upfield of the cyclobutyl analog due to cyclopropane's unique shielding ring current. |
*Note: The shift of 4.02 ppm was observed for 3-chloro-2-cyclobutylpyridine, where the ortho-chloro group adds ~0.2 ppm deshielding. Unsubstituted 2-cyclobutylpyridine methine typically resonates near 3.6–3.8 ppm.
Experimental Protocol: Structural Validation
To distinguish between regioisomers (e.g., mixtures from a Minisci reaction), follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Use CDCl
(Chloroform-d) for standard analysis.-
Pro-Tip: If signals overlap in the 2.0–2.5 ppm region, switch to Benzene-d
. The aromatic solvent induced shifts (ASIS) will resolve the aliphatic multiplets.
-
-
Concentration: 10-15 mg in 0.6 mL solvent. High concentration is not required for 1H, but essential if running 13C/2D.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Scans (NS): 16 scans are sufficient.
-
Delay (D1): Set to
seconds to ensure accurate integration of the methine proton, which may have a slightly longer T1 relaxation time than the methylenes.
Step 3: Data Processing & Assignment Workflow
Figure 2: Decision tree for assigning cycloalkyl-pyridine structures based on methine chemical shift.
Critical Comparison: Cyclobutyl vs. Alternatives
When designing drugs, researchers often swap cyclobutyl for cyclopropyl or isopropyl groups. The NMR data provides a rapid way to confirm this change.
-
Cyclobutyl vs. Isopropyl:
-
Isopropyl Methine: Septet, typically 3.0 – 3.2 ppm (2-pyridyl).
-
Cyclobutyl Methine: Quintet, typically 3.6 – 4.0 ppm .
-
Insight: The cyclobutyl methine is significantly more deshielded (+0.6 ppm) due to ring strain and the "butterfly" conformation of the ring, which places the proton in a slightly different magnetic environment compared to the freely rotating isopropyl.
-
-
Cyclobutyl vs. Cyclopropyl:
-
Cyclopropyl Methine: 1.9 – 2.4 ppm .
-
Insight: This is the most dramatic difference. Cyclopropane has its own ring current that is shielding to the protons attached directly to the ring (similar to being "above" a benzene ring). This pushes the signal far upfield, making it easy to distinguish from cyclobutane.
-
References
-
Minisci Reaction & Pyridine Functionaliz
- Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun.
-
Source:
-
Experimental NMR D
- US Patent 8,592,629 B2 (2013). Preparation 250: 3-Chloro-2-cyclobutylpyridine.
-
Source:
-
Cyclopropyl-Pyridine NMR D
-
General NMR Shift Tables (Pretsch/Silverstein)
- Reich, H. J.
-
Source:
Sources
HPLC method development for 2-Chloro-4-cyclobutylpyridine purity analysis
An In-Depth Technical Guide to HPLC Method Development for the Purity Analysis of 2-Chloro-4-cyclobutylpyridine
As a critical intermediate in the synthesis of advanced pharmaceutical compounds, the purity of 2-Chloro-4-cyclobutylpyridine is paramount. It directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity assessment, offering the resolution and sensitivity required to detect and quantify the main component and any process-related or degradation impurities.[1][2]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of developing a robust, stability-indicating HPLC method for 2-Chloro-4-cyclobutylpyridine. We will explore the causal logic behind each experimental choice, present a detailed protocol, validate the method against ICH standards, and compare its performance with viable alternative technologies.
Chapter 1: The Analyte - Understanding 2-Chloro-4-cyclobutylpyridine
-
Structure: The molecule consists of a pyridine ring substituted with a chloro group and a cyclobutyl group.
-
Polarity: The pyridine ring imparts some polarity, but the cyclobutyl and chloro substituents increase its hydrophobicity. This mixed character makes it an ideal candidate for Reversed-Phase HPLC.
-
UV Absorbance: The pyridine ring is a chromophore, meaning it absorbs UV light. A UV detector is therefore a suitable choice for detection. The typical lambda max (λmax) for pyridine derivatives is around 254 nm, which serves as an excellent starting point for method development.[4]
-
pKa: Pyridine compounds are basic, with a pKa typically around 5.2-6.0.[5] The ionization state of the pyridine nitrogen is pH-dependent. Controlling the mobile phase pH is therefore critical to ensure consistent retention and peak shape.
Table 1: Estimated Physicochemical Properties of 2-Chloro-4-cyclobutylpyridine
| Property | Estimated Value/Characteristic | Rationale for HPLC Method Development |
| Molecular Formula | C₉H₁₀ClN | Used to calculate concentration and molar absorptivity. |
| Molecular Weight | ~167.63 g/mol | Essential for preparing standard solutions of known concentration. |
| Polarity | Moderately polar / Hydrophobic | Suitable for separation on a non-polar stationary phase like C18. |
| UV Absorbance (λmax) | ~250-260 nm | Allows for sensitive detection using a standard UV-Vis detector. |
| pKa | ~5.0 - 6.0 | Dictates the need for a buffered mobile phase to control ionization and ensure reproducible chromatography. |
Chapter 2: A Rational Approach to HPLC Method Development
Our strategy is to build a stability-indicating method, one that can resolve the main peak from any potential impurities and degradation products. This is a core requirement of regulatory bodies and is detailed in ICH guidelines.[6][7]
Caption: HPLC Method Development Workflow.
Foundational Choices: Column and Mobile Phase
Column Selection: The logical starting point is a C18 (octadecylsilane) column . This non-polar stationary phase provides hydrophobic interactions with the cyclobutyl group and parts of the pyridine ring, making it well-suited for retaining and separating the analyte from more polar impurities.[1] A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.
Mobile Phase Selection: A binary mobile phase consisting of an aqueous buffer and an organic solvent is standard for reversed-phase HPLC.
-
Organic Solvent: Acetonitrile (ACN) is generally preferred over methanol (MeOH) for aromatic compounds as it often provides better peak shapes and lower UV cutoff. We will start with ACN.
-
Aqueous Buffer: To ensure a consistent ionization state, the mobile phase pH must be controlled. Setting the pH to ~3.0 using a phosphate or formate buffer is a sound strategy. At this pH, which is more than 2 units below the estimated pKa, the pyridine nitrogen will be consistently protonated, leading to sharp, symmetrical peaks.
Optimization: Achieving Separation and Sensitivity
Initial screening runs will be performed using an isocratic elution (a constant mobile phase composition). However, a gradient elution is often necessary for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.[4]
A typical starting gradient would be:
-
Time 0 min: 95% Aqueous Buffer, 5% ACN
-
Time 20 min: 5% Aqueous Buffer, 95% ACN
-
Time 25 min: 5% Aqueous Buffer, 95% ACN
-
Time 25.1 min: 95% Aqueous Buffer, 5% ACN
-
Time 30 min: 95% Aqueous Buffer, 5% ACN
The slope of this gradient can be adjusted to improve the resolution between the main analyte peak and any closely eluting impurities.
Detector Wavelength: While 254 nm is a good starting point, the optimal wavelength should be determined by running a UV scan of 2-Chloro-4-cyclobutylpyridine on a spectrophotometer or using a Photo Diode Array (PDA) detector. This ensures maximum sensitivity for the main component.
Ensuring Specificity: Forced Degradation Studies
Forced degradation studies are essential to prove that the method is stability-indicating.[8][9] This involves intentionally stressing the drug substance to produce degradation products and then analyzing the stressed samples to ensure the degradation peaks do not co-elute with the main peak.[10][11]
Protocol for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (ICH Q1B option 1) for an appropriate duration.
The goal is to achieve 5-20% degradation. If the degradation products are well-separated from the main peak, the method is considered specific and stability-indicating.
Caption: Logic of Forced Degradation Studies.
Chapter 3: Final Optimized & Validated HPLC Method
Based on the development strategy, a hypothetical final method is presented below.
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 258 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Method Validation Protocol
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples. | No interference at the retention time of the main peak. Peak purity of the main peak must pass. |
| Linearity | Analyze 5 concentrations from LOQ to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Spike placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%.[13] |
| Precision (Repeatability) | 6 replicate injections of the same sample. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Intermediate Precision | Repeat precision test on a different day with a different analyst/instrument. | Overall RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Determine signal-to-noise ratio (S/N ≈ 10) or based on standard deviation of the response. | Accuracy and precision at this concentration must be acceptable. |
| Robustness | Vary parameters like flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). | System suitability parameters (tailing factor, plate count) remain within limits. |
Chapter 4: Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for this application, it's important to understand the landscape of alternative technologies.[2]
1. Gas Chromatography (GC):
-
Principle: Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
-
Applicability: GC is suitable only for thermally stable and volatile compounds. 2-Chloro-4-cyclobutylpyridine has a relatively high boiling point, making it less ideal for GC without derivatization. It is, however, the preferred method for analyzing residual solvents.
-
Verdict: Not recommended for purity analysis of the primary compound but essential for complementary tests (e.g., residual solvents).
2. Ultra-Performance Liquid Chromatography (UPLC):
-
Principle: An evolution of HPLC that uses columns with smaller particles (<2 µm) and higher pressures.
-
Performance: UPLC offers significantly faster analysis times and higher resolution compared to traditional HPLC. A 30-minute HPLC run can often be reduced to under 5 minutes.
-
Considerations: Requires specialized instrumentation capable of handling high backpressures. The initial capital investment is higher.
-
Verdict: A superior alternative if speed and throughput are critical, especially in a high-volume QC environment. The fundamental method development principles remain the same.
3. Capillary Electrophoresis (CE):
-
Principle: Separates ions based on their electrophoretic mobility in an electric field.
-
Applicability: Extremely high efficiency and requires minimal sample volume. It is particularly powerful for separating chiral compounds or charged species.[14][15]
-
Considerations: Can be less robust and reproducible than HPLC for routine QC applications. Sensitivity can also be a limitation.
-
Verdict: A niche, powerful technique that could be considered if specific challenges arise, such as the need to separate chiral isomers of an impurity, but not the primary choice for routine purity analysis.
Table 4: Comparison of Analytical Techniques for Purity Analysis
| Feature | HPLC (Recommended) | Gas Chromatography (GC) | UPLC | Capillary Electrophoresis (CE) |
| Principle | Liquid-phase partitioning | Gas-phase partitioning | High-pressure liquid partitioning | Electrophoretic mobility |
| Analyte Suitability | Excellent for non-volatile, moderately polar compounds | Volatile, thermally stable compounds | Same as HPLC | Charged or polar species |
| Resolution | Good to Excellent | Good | Excellent to Superior | Superior |
| Analysis Speed | Moderate (15-40 min) | Fast (5-20 min) | Very Fast (1-10 min) | Fast (5-20 min) |
| Robustness | High | High | Moderate to High | Moderate |
| Primary Use Case | Purity, Assay, Impurities | Residual Solvents, Volatiles | High-throughput Purity/Assay | Chiral Separations, Ionic Species |
Conclusion
The development of a robust, stability-indicating reversed-phase HPLC method is the cornerstone of quality control for 2-Chloro-4-cyclobutylpyridine. A systematic approach, beginning with an understanding of the analyte and progressing through rational selection of columns and mobile phases, gradient optimization, and rigorous validation as per ICH guidelines, ensures a method that is accurate, precise, and specific. While advanced techniques like UPLC offer significant gains in speed and efficiency, the foundational principles of liquid chromatography detailed herein provide a universally applicable and scientifically sound strategy for ensuring the purity of this critical pharmaceutical intermediate.
References
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Scilit. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Chiralpedia. (2022).
- National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ResearchGate. (2025).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- BenchChem. (n.d.). HPLC Method for Purity Analysis of Synthesized Pyrimidine Compounds.
- Lab-Training.com. (n.d.).
- ResearchGate. (n.d.).
- R Discovery. (n.d.).
- ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- International Council for Harmonisation (ICH). (2023).
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics | Scilit [scilit.com]
- 5. helixchrom.com [helixchrom.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. onyxipca.com [onyxipca.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. pharmtech.com [pharmtech.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Fragmentation Profiling of Cyclobutylpyridine Derivatives
Executive Summary: The Structural Challenge
In medicinal chemistry, the cyclobutylpyridine moiety is a high-value pharmacophore, often employed to restrict conformational freedom compared to acyclic alkyl chains or to modulate metabolic stability (e.g., in nicotinic acetylcholine receptor ligands). However, distinguishing this motif from its structural isomers—such as isopropylpyridine or cyclopropylmethylpyridine —poses a significant analytical challenge.
This guide objectively compares the mass spectrometry (MS) performance of cyclobutylpyridine derivatives against these isomeric alternatives. It establishes a validated framework for structural elucidation, focusing on the unique Retro-[2+2] cycloaddition fragmentation pathway that serves as the definitive diagnostic fingerprint for the cyclobutyl ring.
Mechanistic Comparison: Cyclobutylpyridine vs. Isomeric Alternatives
To accurately identify a cyclobutylpyridine derivative, one must understand how its fragmentation behavior diverges from its isomers under ionization. The core differentiator is Ring Strain Release .
The Primary Competitors
-
Cyclobutylpyridine (Target): Contains a strained four-membered ring.
-
Isopropylpyridine (Alternative A): Acyclic, branched isomer.
-
Cyclopropylmethylpyridine (Alternative B): Isomeric strained ring (three-membered) with a methylene linker.
Comparative Fragmentation Table[1]
| Feature | Cyclobutylpyridine (Target) | Isopropylpyridine (Alternative) | Cyclopropylmethylpyridine |
| Dominant Mechanism | Retro-[2+2] Cycloaddition | Ring Opening / H-Rearrangement | |
| Primary Neutral Loss | 28 Da (Ethylene, | 15 Da (Methyl radical, | Mixed (complex rearrangement) |
| Diagnostic Ion | |||
| Ring Strain Energy | ~26 kcal/mol (High driving force) | 0 kcal/mol (Acyclic) | ~27.5 kcal/mol (High) |
| EI vs. ESI Behavior | EI: Distinct | EI: Intense base peak from methyl loss. ESI: Facile fragmentation. | EI: Complex multiplets. ESI: Often stable or rearranges. |
Expert Insight: The Retro-[2+2] Causality
The fragmentation of cyclobutylpyridine is driven by the relief of ring strain. Unlike isopropylpyridine, which loses a methyl group to form a tertiary carbocation, the cyclobutyl ring undergoes a concerted or stepwise Retro-[2+2] cleavage . This ejects a neutral ethylene molecule (
Visualization of Fragmentation Pathways[5][6]
The following diagram illustrates the divergent pathways between the target (Cyclobutyl) and the primary alternative (Isopropyl), highlighting the diagnostic ions.
Figure 1: Divergent fragmentation pathways. The Cyclobutyl derivative uniquely undergoes ethylene loss (Green path), while the Isopropyl isomer undergoes methyl loss (Red path).
Validated Experimental Protocol
To ensure data trustworthiness, this protocol uses a self-validating "Energy-Resolved" approach. This distinguishes the robust cyclobutyl ring from labile impurities.
Workflow: Structural Confirmation of Cyclobutylpyridine
Objective: Confirm the presence of the cyclobutyl ring and rule out isopropyl/cyclopropyl isomers.
Phase 1: Electron Ionization (EI) Fingerprinting
Best for: Initial identification and library matching.
-
Inlet: GC-MS (Gas Chromatography).
-
Energy: Standard 70 eV.
-
Observation: Look for the molecular ion (
).[1][4] -
Checkpoint:
-
Pass: Significant peak at
. (e.g., if Parent is 133, look for 105). -
Fail: Base peak is
. This indicates an Isopropyl derivative.
-
Phase 2: ESI-MS/MS Energy Ramping (The "Stress Test")
Best for: LC-compatible drugs and metabolites.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Isolation: Isolate the precursor ion (e.g., Quadrupole 1).
-
Ramping: Apply Collision Energy (CE) ramp from 10 eV to 50 eV.
-
Analysis: Plot the "Survival Yield" of the precursor vs. CE.
-
Insight: Cyclobutyl rings are relatively stable up to moderate energies (~20-30 eV) before snapping to release ethylene. Isopropyl groups fragment earlier via simple bond cleavage.
-
-
Confirmation: Observe the specific transition:
.
Figure 2: Step-by-step decision tree for distinguishing cyclobutyl derivatives from isomers.
Supporting Data & Characteristic Ions
The following table summarizes the characteristic ions observed for a hypothetical Cyclobutylpyridine (
Note: For direct isomeric comparison, assume Isopropyl-methyl-pyridine (
| Ion Type | Cyclobutylpyridine ( | Interpretation | Isopropylpyridine Analog ( | Interpretation |
| Molecular Ion | 133 ( | Parent (Stable ring) | 135 ( | Parent (Branched chain) |
| Base Peak | 105 ( | Loss of Ethylene ( | 120 ( | Loss of Methyl ( |
| Secondary | 78 / 79 | Pyridine ring fragment | 78 / 79 | Pyridine ring fragment |
| Rearrangement | 104 | H-transfer (McLafferty-like) | 92 | Tropylium-like rearrangement |
Key Takeaway: If your spectrum is dominated by an
References
-
Doc Brown's Chemistry. (2025). Mass spectrum of cyclobutane fragmentation pattern. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ScienceDirect. (2020). Fragmentation mechanisms of complex cyclic ethers and alkanes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
A Head-to-Head Comparison of Metabolic Stability: Cyclobutyl vs. Isopropyl Pyridine Analogs
A Senior Application Scientist's Guide to Navigating a Common Drug Design Choice
In the intricate chess game of drug discovery, every move counts. The selection of substituents on a lead molecule can dramatically alter its pharmacological profile, with metabolic stability being a pivotal determinant of a drug candidate's success or failure. A frequent decision point for medicinal chemists is the choice between small, lipophilic alkyl groups to probe a hydrophobic pocket. Among these, the isopropyl and cyclobutyl moieties are often considered as bioisosteric replacements for one another. This guide provides an in-depth technical comparison of the metabolic stability of cyclobutyl versus isopropyl pyridine analogs, offering both theoretical insights and a practical experimental framework for their evaluation.
The Central Question: Cyclobutyl vs. Isopropyl - A Metabolic Trade-off?
The rationale for selecting between an isopropyl and a cyclobutyl group extends beyond simple steric considerations. The inherent differences in their chemical structure, particularly C-H bond strengths and ring strain, can significantly influence their susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[1]
The isopropyl group presents a tertiary C-H bond at the methine position, which is generally more susceptible to oxidative metabolism due to the relative stability of the resulting tertiary radical intermediate.[2] In contrast, the cyclobutyl group possesses only secondary C-H bonds. While typically more stable than tertiary C-H bonds, the cyclobutyl ring's strain can alter the reactivity of its C-H bonds.
This guide will dissect these nuances, providing a framework for making informed decisions in the lead optimization phase of drug development.
Theoretical Comparison of Metabolic Liabilities
Before delving into experimental protocols, it is crucial to understand the theoretical underpinnings that govern the metabolic fate of these two functional groups when attached to a pyridine scaffold.
| Feature | Isopropyl Group | Cyclobutyl Group | Rationale & Implications |
| Primary Site of Metabolism | Tertiary C-H (methine) | Secondary C-H (methylene) | The isopropyl group's tertiary C-H bond is electronically favored for hydrogen atom abstraction by CYP enzymes, leading to hydroxylation. The cyclobutyl group lacks a tertiary C-H, potentially leading to a slower rate of metabolism. |
| Metabolic Pathways | Hydroxylation to a tertiary alcohol, followed by potential further oxidation or conjugation. | Hydroxylation to a secondary alcohol. Ring opening is a theoretical possibility but less common for cyclobutanes compared to cyclopropanes. | The initial hydroxylation of the isopropyl group can lead to a cascade of metabolic transformations. The cyclobutyl group's metabolism might be more straightforward, primarily yielding a secondary alcohol. |
| Impact of Pyridine Ring | The electron-withdrawing nature of the pyridine ring can influence the electronics of the benzylic-like position, potentially affecting the rate of metabolism. | Similar to the isopropyl group, the pyridine ring's electronic influence will be a factor. | The position of the alkyl substituent on the pyridine ring (e.g., 2-, 3-, or 4-position) will modulate the electronic effects and steric hindrance, thereby influencing enzyme recognition and metabolism. |
| Physicochemical Properties | More lipophilic (higher logP) | Generally less lipophilic (lower logP) than isopropyl. | Lower lipophilicity can sometimes correlate with reduced metabolic clearance, although this is not a universal rule. |
A Robust Experimental Framework for Head-to-Head Comparison
To empirically determine the metabolic stability of cyclobutyl vs. isopropyl pyridine analogs, a well-controlled in vitro study is essential. The following protocols for liver microsomal and hepatocyte stability assays provide a solid foundation for generating reliable comparative data.
Experimental Workflow
Caption: Experimental workflow for comparing metabolic stability.
Part 1: Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolic pathways mediated by enzymes like cytochrome P450s.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Test compounds (4-cyclobutylpyridine and 4-isopropylpyridine)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Prepare a 1 µM working solution of each test compound and positive control in 0.1 M phosphate buffer.
-
Prepare the HLM suspension in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to the wells containing the test compounds and positive controls.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold ACN with IS to the respective wells. The 0-minute time point serves as the initial concentration control.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / |slope|.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
-
Part 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolism, as well as cellular uptake.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated 96-well plates
-
Test compounds and positive controls
-
Acetonitrile with internal standard
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Protocol:
-
Cell Plating:
-
Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
Incubation:
-
Remove the plating medium and add fresh culture medium containing the test compounds (e.g., 1 µM final concentration) and positive controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), terminate the incubation by removing the medium and adding cold ACN with IS to the wells.
-
-
Analysis:
-
Follow the same procedure as the microsomal assay for sample processing and LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate t½ and CLint as described for the microsomal stability assay. The clearance will be expressed as µL/min/10^6 cells.
-
Interpreting the Data: A Comparative Analysis
The experimental data should be tabulated for a clear comparison of the metabolic stability of the two analogs.
Table 1: Comparative Metabolic Stability Data
| Analog | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| 4-Isopropylpyridine | ||||
| 4-Cyclobutylpyridine | ||||
| Positive Control 1 | ||||
| Positive Control 2 |
A longer half-life and lower intrinsic clearance value indicate greater metabolic stability.
Potential Metabolic Pathways
The following diagram illustrates the likely primary metabolic pathways for both analogs.
Caption: Predicted primary metabolic pathways.
Discussion and Strategic Implications
Based on the principles of drug metabolism, it is hypothesized that the cyclobutyl-pyridine analog will exhibit greater metabolic stability (longer t½, lower CLint) compared to the isopropyl-pyridine analog. This is primarily attributed to the absence of a readily oxidizable tertiary C-H bond.
However, several factors could influence this outcome:
-
Steric Hindrance: The cyclobutyl group might present a different steric profile within the enzyme's active site, which could either hinder or facilitate metabolism.
-
Enzyme Specificity: Different CYP isozymes may have varying affinities for the two analogs.[3]
-
Ring Strain: The inherent strain of the cyclobutyl ring could potentially lower the activation energy for C-H bond cleavage, making it more susceptible to metabolism than a typical secondary C-H bond. A case study has shown that a cyclobutyl substituent was prone to metabolic oxidation, which was mitigated by difluorination.[4]
Strategic Recommendations for Drug Development:
-
If the isopropyl analog shows high metabolic clearance: The cyclobutyl analog represents a logical next step to potentially improve metabolic stability.
-
If the cyclobutyl analog also demonstrates metabolic liability: Further modifications, such as fluorination of the cyclobutyl ring, could be explored to block metabolic hotspots.[4]
-
Metabolite Identification: If significant metabolism is observed for either analog, conducting metabolite identification studies is crucial to pinpoint the exact site of metabolic attack and guide further structural modifications.
Conclusion
References
- Guenthner, T. M. (2010). Introduction to the Cytochrome P450 System. In Comprehensive Toxicology (Second Edition) (pp. 151-167). Elsevier.
-
U.S. Food and Drug Administration. (2020). In Vitro Metabolism and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]
- Di, L., & Kerns, E. H. (2016).
-
Ahmad, S., et al. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 14(12), 1146-1159. [Link]
-
ChemHelpASAP. (2021, January 6). CYP metabolism & inhibition assays [Video]. YouTube. [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Determination of 4-Substituted Pyridine Regiochemistry: A Comparative Guide to NOESY NMR and Alternative Methods
The regioselective synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] However, confirming the precise substitution pattern, particularly in 4-substituted isomers, can be a significant analytical challenge. While standard 1D ¹H NMR provides initial clues, overlapping signals and complex coupling patterns often lead to ambiguity.[5][6][7] This guide provides a comprehensive comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) NMR with other common analytical techniques for the definitive validation of 4-substituted pyridine regiochemistry. We will delve into the underlying principles of these methods, offer practical experimental insights, and present a clear, data-driven comparison to aid researchers in selecting the optimal strategy for their specific needs.
The Challenge: Differentiating Pyridine Regioisomers
The synthesis of multi-substituted pyridines can often yield a mixture of regioisomers.[1][8] For instance, a reaction targeting a 2,4-disubstituted pyridine might also produce the 2,6- or 3,5-isomer. While chromatographic separation may isolate the individual compounds, unambiguous structural elucidation is paramount. Standard 1D ¹H NMR can be deceptive. For a simple 4-substituted pyridine, one might expect a symmetrical pattern. However, the electronic effects of the substituent can lead to complex splitting patterns that are not easily interpreted.[9][10] This is where more advanced NMR techniques become indispensable.
NOESY NMR: Probing Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of one nucleus is altered by the saturation of another nearby nucleus. This effect is distance-dependent, decaying rapidly as the inverse sixth power of the distance between the nuclei. The 2D NOESY experiment maps these through-space correlations, providing a powerful tool for determining which protons are in close spatial proximity, irrespective of their through-bond connectivity.[11][12][13]
For a 4-substituted pyridine, the key to validating the regiochemistry lies in observing a NOE correlation between the substituent at the 4-position and the protons at the 3- and 5-positions. The absence of a correlation to the protons at the 2- and 6-positions provides conclusive evidence of the 4-substitution pattern.
The following diagram outlines the typical workflow for validating the regiochemistry of a 4-substituted pyridine using NOESY NMR.
Caption: Workflow for regiochemistry validation using NOESY NMR.
Comparative Analysis of Validation Methods
While NOESY is a powerful tool, it is not the only option. Other NMR experiments and analytical techniques can also provide valuable structural information. Below is a comparison of NOESY with common alternatives.
| Technique | Principle | Advantages | Limitations | Typical Application |
| NOESY | Through-space ¹H-¹H correlation | Unambiguous for regiochemistry, provides stereochemical information.[11][13] | Can be less sensitive, requires appropriate molecular tumbling. | Definitive assignment of substitution patterns, stereochemistry determination. |
| COSY | Through-bond ¹H-¹H correlation | Excellent for identifying coupled proton networks.[14][15] | Does not directly show connectivity to substituents without protons. | Mapping proton-proton coupling networks within the pyridine ring. |
| HMBC | Through-bond ¹H-¹³C correlation over 2-3 bonds | Connects protons to quaternary carbons, excellent for mapping the carbon skeleton.[16][17][18][19] | Can be less sensitive than HSQC, requires careful optimization of the long-range delay. | Confirming connectivity of substituents to the pyridine ring via carbon skeleton. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides an absolute and unambiguous 3D structure.[20][21][22][23][24] | Requires a suitable single crystal, which can be difficult to obtain. | "Gold standard" for structural elucidation when a crystal is available. |
In-Depth Look at Alternative Methods
The COSY experiment reveals which protons are coupled to each other through chemical bonds. In a 4-substituted pyridine, a COSY spectrum would show correlations between the proton at C2 and C3, and between the proton at C5 and C6. While useful for assigning the protons on the pyridine ring, it does not directly link them to the substituent at C4 if that substituent lacks protons.
The HMBC experiment is a powerful tool for elucidating the carbon framework of a molecule by showing correlations between protons and carbons that are two or three bonds away.[16][17][18][19] For a 4-substituted pyridine, one would look for a correlation between the protons at C3 and C5 to the carbon of the substituent at C4. This provides strong evidence for the 4-substitution pattern.
For molecules that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information.[20][21][22][23][24] It is considered the "gold standard" for structure determination. However, the major bottleneck is the ability to grow high-quality single crystals, which is not always feasible.
Experimental Protocols
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 4-alkylpyridine in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Thoroughly degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes or by several freeze-pump-thaw cycles. This is critical to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to ensure the sample is of sufficient concentration and purity.
-
-
NOESY Acquisition:
-
Use a standard noesygpph pulse sequence.
-
Set the mixing time (d8) to a value appropriate for the size of the molecule. For small molecules like substituted pyridines, a mixing time of 0.5-1.0 seconds is a good starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Reference the spectrum using the 1D ¹H spectrum.
-
Look for cross-peaks that correlate the protons of the alkyl substituent with the protons at the 3- and 5-positions of the pyridine ring. The presence of these cross-peaks and the absence of cross-peaks to the 2- and 6-protons confirms the 4-substituted regiochemistry.
-
Conclusion
While several analytical techniques can provide insights into the structure of substituted pyridines, NOESY NMR offers a robust and often definitive method for validating the regiochemistry of 4-substituted isomers directly in solution. Its ability to probe through-space proximity provides a clear and unambiguous answer where other methods may fall short. For absolute confirmation, especially in cases of novel compounds, X-ray crystallography remains the ultimate arbiter, provided a suitable crystal can be obtained. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently elucidate the structures of their synthesized pyridine derivatives.
References
- Practical and Regioselective Synthesis of C4-Alkyl
- 1H NMR spectra of a sample containing 0.05 M pyridine.
- Practical and Regioselective Synthesis of C4-Alkyl
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts.
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing.
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
- Pd(II)
-
NOESY {1H-1H}NMR spectra for the P[3]Py:MSZ (both 1.4 × 10 -4 mol L. ResearchGate.
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
-
What is the difference between NOESY and ROESY for NMR?. Reddit. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
- Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolaris
- Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions.
- Heteronuclear HMBC spectrum for regioisomeric pyridone 10b highlighting the diagnostic correlations with the H-4 proton..
- 2D COSY NMR spectrum in pyridine-d 5 of 3..
- Synthesis of an A/B-cis-Fused Cyclopenta[b]fluorene (6/5/6/5) Ring System for Embellicine A via the Eight-Membered Silylene-Teth.
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Long-range heteronuclear correlation. Weizmann Institute of Science. [Link]
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
-
Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. YouTube. [Link]
-
Structure Elucidation by NMR. ETH Zurich. [Link]
- A Formulation Protocol with Pyridine to Enable DNP-SENS on Reactive Surface Sites: Case Study with Olefin Polymeriz
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
- Experimental Characterization of the Pyridine:Acetylene Co-crystal and Implications for Titan's Surface.
- 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. University of Arizona.
- Synthesis and NMR characterization of seven new substituted pyridine N-oxides.
- Leveraging the HMBC to Facilitate Metabolite Identific
- X-Ray Absorption Fine Structure Study of Mixed Ligand Pyridine Octahedral Co(II) Complexes Having Axial Compressed/Elongated Distortion. Zhurnal Prikladnoii Spektroskopii.
- Field-gradient 1 H, 13 C-HMBC spectrum of 12 ((D 5 )pyridine, ‡ 248)..
-
NOESY Spectra. Chemistry LibreTexts. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. princeton.edu [princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 18. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | MDPI [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. X-Ray Absorption Fine Structure Study of Mixed Ligand Pyridine Octahedral Co(II) Complexes Having Axial Compressed/Elongated Distortion | Dubey | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
Beyond Combustion: A Comparative Guide to Characterizing Novel Pyridine Building Blocks
Executive Summary: The Pyridine Paradox
In modern drug discovery, pyridine derivatives are indispensable pharmacophores, appearing in over 20% of the top 200 drugs. However, for the synthetic chemist, they present a "Pyridine Paradox": while their electronic versatility drives potency, it simultaneously complicates characterization.
Novel pyridine building blocks—particularly those with polar substituents (e.g., boronic acids, N-oxides) or halogens—are notoriously hygroscopic and prone to non-stoichiometric solvation. This guide challenges the traditional reliance on Combustion Analysis (CHN) as the sole arbiter of purity. We present a validated, multi-modal characterization strategy that prioritizes Quantitative NMR (qNMR) and orthogonal spectroscopic data to ensure the integrity of your building blocks.
Comparative Analysis: The Triad of Characterization
The following matrix compares the three dominant methodologies for establishing the identity and purity of novel pyridine scaffolds.
Table 1: Analytical Method Performance Matrix
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (LC-MS) |
| Primary Output | Elemental Mass % (C, H, N) | Absolute Purity (wt%) | Exact Mass (m/z) |
| Pyridine Suitability | Low. Fails with hygroscopic salts or solvates. | High. Solvent independent (with correct IS). | Medium. Ionization bias possible. |
| Sample Destructive? | Yes | No | Yes (Trace) |
| Precision | ±0.4% (Standard) | ±0.5% - 1.0% (Routine) | < 5 ppm (Mass accuracy) |
| Blind Spot | Cannot distinguish isomers or inorganic impurities. | Requires non-overlapping peaks; T1 relaxation errors. | Does not quantify bulk purity; "flyer" salts invisible. |
| Speed | Slow (often outsourced). | Fast (15-30 mins). | Fast (High Throughput). |
The Technical Deep Dive
Why Combustion Analysis Fails for Pyridines
Traditional journals often demand CHN analysis within ±0.4%. However, novel pyridine building blocks, especially hydrochloride or triflate salts, act as "sponges" for atmospheric moisture.
-
The Hygroscopic Drift: A pyridine salt can absorb 1-3% water by weight within minutes of exposure to air. This shifts the Carbon % calculation outside the acceptable range, leading to false "impure" classifications.
-
The Solvation Trap: Pyridines often form non-stoichiometric channel solvates with crystallization solvents (DCM, EtOAc), which combustion analysis interprets as contamination.
The Superiority of qNMR
Quantitative NMR (qNMR) bypasses these physical limitations by measuring the molar ratio of the analyte to a certified internal standard (IS).
-
Self-Validating: If the pyridine is solvated, qNMR quantifies the solvent peak directly, allowing you to calculate the "effective molecular weight" for stoichiometry adjustments in subsequent reactions.
-
Regiospecificity: Unlike CHN, qNMR confirms which isomer you have while simultaneously measuring purity.
Visualizing the Challenge: Regiochemistry
Substituted pyridines (e.g., 2- vs. 3-fluoro) are difficult to distinguish by MS alone. The following decision tree outlines the logic for assigning regiochemistry using NMR shifts and coupling constants.
Figure 1: Decision logic for assigning regiochemistry in substituted pyridines using NMR observables. Note the reliance on C2/C6 proton shifts.
Experimental Protocols
Protocol A: High-Precision qNMR for Purity Determination
This protocol is designed to replace Combustion Analysis for internal release criteria.
Reagents:
-
Analyte: ~10-20 mg of the novel pyridine (dried).[1]
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade). Selection Rule: Choose an IS with peaks that do not overlap with the pyridine aromatic region (7.0 - 9.0 ppm).
-
Solvent: DMSO-d6 (preferred for solubility) or CDCl3.
Workflow:
-
Weighing: Using a 5-place analytical balance, weigh the IS (
) and the Analyte ( ) directly into the same vial. Precision here is critical. -
Dissolution: Add 0.6 mL deuterated solvent. Vortex until fully dissolved.
-
Acquisition Parameters (The "Trust" Factors):
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (d1): Set to 30 seconds (or
of the slowest relaxing nucleus). Note: Standard 1s delays will underestimate purity by 5-10% due to incomplete relaxation. -
Scans (ns): 16 or 32 (to achieve S/N > 250).
-
Spectral Width: Ensure IS and Analyte signals are fully captured.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (set to known proton count) and the diagnostic pyridine peak.
Calculation:
Protocol B: Handling Hygroscopic Pyridine Salts
To ensure reproducible weighing for Protocol A.
-
Drying: Dry the pyridine salt in a vacuum oven at 40°C over
for 12 hours. -
Transfer: If the compound is extremely hygroscopic (deliquescent), perform all weighing steps inside a nitrogen-filled glovebox or glove bag.
-
Equilibration: If a glovebox is unavailable, allow the sample to equilibrate with ambient humidity for 1 hour and measure the water content via Karl Fischer titration immediately before qNMR weighing. Correct the mass accordingly.
The Integrated Characterization Workflow
This diagram illustrates the recommended lifecycle for a novel pyridine building block, moving from synthesis to a validated Certificate of Analysis (CoA).
Figure 2: Integrated workflow for validating novel pyridine building blocks. Note the feedback loop for repurification based on qNMR data.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
Bhat, S., et al. (2023). "Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
TMDXS. (2022).[3] "An International Study Evaluating Elemental Analysis." ACS Central Science. [Link]
-
Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Emery Pharma Technical Guides. [Link]
Sources
Bioactivity comparison of cyclobutylpyridine vs. phenylpyridine isosteres
The following guide provides a technical comparison of Cyclobutylpyridine versus Phenylpyridine isosteres, synthesizing experimental data from medicinal chemistry campaigns (e.g., A3 adenosine antagonists, GPR120 agonists) to demonstrate the impact of "escaping from flatland" on bioactivity and pharmacokinetics.
Executive Summary: The "Escape from Flatland"
In modern drug discovery, replacing planar aromatic rings (like phenyl) with saturated, three-dimensional scaffolds (like cyclobutyl) is a validated strategy to improve physicochemical properties without sacrificing potency.[1][2] This guide compares the Phenylpyridine moiety (a classic biaryl system) with its Cyclobutylpyridine isostere.
Key Takeaway: While Phenylpyridine offers established synthetic accessibility and
| Feature | Phenylpyridine (Structure A) | Cyclobutylpyridine (Structure B)[1] |
| Hybridization | Planar ( | 3D ( |
| Solubility | Low (High Lattice Energy) | High (Disrupted Planarity) |
| Metabolic Stability | Low (Aromatic Hydroxylation risk) | High (Resistant to CYP oxidation) |
| Binding Mode | Hydrophobic fill, Shape complementarity | |
| Synthetic Route | Suzuki-Miyaura Coupling | Minisci Reaction / Negishi Coupling |
Physicochemical & PK Profiling
The transition from a phenyl substituent to a cyclobutyl substituent on a pyridine scaffold alters the molecular landscape significantly.[3]
Solubility and Lipophilicity (LogP)
The phenyl ring contributes to high planarity, facilitating crystal packing (high lattice energy) and reducing aqueous solubility. The cyclobutyl group introduces a "pucker" (butterfly conformation) that disrupts packing.
-
Data Trend: Cyclobutyl analogs typically exhibit a lower LogP (0.5 – 1.0 unit decrease) compared to phenyl analogs, directly correlating with improved thermodynamic solubility.[1]
-
Mechanism: The increased fraction of
carbons ( ) in the cyclobutyl analog prevents the formation of insoluble aggregates common with flat biaryl systems.
Metabolic Stability (Microsomal Clearance)
Phenylpyridines are prone to Phase I metabolism, specifically oxidative hydroxylation on the phenyl ring by Cytochrome P450 (CYP) enzymes.[1]
-
Phenylpyridine: High intrinsic clearance (
) due to aromatic oxidation.[1] -
Cyclobutylpyridine: The cyclobutyl ring is metabolically robust.[3][4][5] While oxidation can occur, it is significantly slower than aryl oxidation.
-
Case Evidence: In GPR120 agonist optimization, replacing a phenyl ring with a cyclobutyl/sp3-rich moiety reduced
significantly, extending the half-life ( ) in rat models [1].[1]
Case Study Analysis: Bioactivity Data
The following data summarizes direct head-to-head comparisons from two distinct medicinal chemistry campaigns.
Case Study A: A3 Adenosine Receptor Antagonists
Researchers explored the 6-position of a pyridine scaffold to optimize affinity (
Table 1: Bioactivity Comparison (A3 Adenosine Receptor) [2] Scaffold: 3,5-diacyl-2,4-dialkylpyridine derivatives[1][3]
| Compound ID | R-Group (Pos 6) | Selectivity (vs A1/A2A) | Notes | |
| Cmd 38 | Phenyl | 20.0 | High | Potent, but lower solubility.[1][3][6] |
| Cmd 34 | Cyclobutyl | 18.9 | Very High | Retained potency; improved physicochemical profile. |
| Cmd 40 | Cyclopentyl | >100 | Moderate | Larger ring caused steric clash, reducing affinity. |
Insight: The cyclobutyl group acted as a perfect "Goldilocks" isostere—small enough to fit the hydrophobic pocket occupied by the phenyl ring but distinct enough to improve properties.[3] The cyclopentyl group was too bulky, highlighting the specific utility of the cyclobutyl motif.
Case Study B: GPR120 Agonists (Chromane Series)
In the development of GPR120 agonists for type 2 diabetes, a phenyl-pyridine linkage was optimized to a cyclobutoxy-pyridine system.[1][3]
Table 2: Pharmacokinetic Optimization [1]
| Compound | Structural Motif | Potency ( | Intrinsic Clearance ( | Bioavailability ( |
| Analogue X | Pyridine-Phenyl | ~20 nM | High (>50 mL/min/kg) | < 30% |
| Analogue Y | Pyridine-Cyclobutyl | ~15 nM | Low (<15 mL/min/kg) | > 70% |
Insight: The switch to the cyclobutyl motif did not sacrifice potency but drastically improved metabolic stability and oral bioavailability, making it a viable clinical candidate.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and evaluation of these isosteres.
Synthesis: Accessing the Scaffolds
The synthetic divergence is the primary practical consideration for the chemist.[3]
-
Cyclobutylpyridine (Method B): Minisci Radical Alkylation
-
Reagents: Pyridine (protonated), Cyclobutyl carboxylic acid,
(cat), (oxidant).[1] -
Mechanism: Generation of a nucleophilic cyclobutyl radical which attacks the electron-deficient pyridine ring.[3]
-
Note: Alternatively, Negishi coupling using Cyclobutylzinc bromide is used for regioselective installation.[1]
-
Protocol: Microsomal Stability Assay
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of Cyclobutylpyridine and Phenylpyridine analogs in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).[1]
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).[1]
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min. Quench immediately in 150 µL ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1][3]
Decision Logic & Visualization
The following diagram illustrates the strategic decision-making process for switching from a Phenyl to a Cyclobutyl isostere ("Escape from Flatland").
Figure 1: Strategic workflow for replacing phenyl rings with cyclobutyl isosteres to optimize drug-like properties.
References
-
Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. Source: Journal of Medicinal Chemistry (ACS).[1] URL:[Link][1]
-
Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Source: Journal of Medicinal Chemistry (NIH/PubMed Central).[1] URL:[Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. Source: Chemistry – A European Journal (Radboud Repository).[1] URL:[Link]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry.[3] URL:[Link][1]
Sources
- 1. Frontiers | A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103450151A - Flupentixol compound - Google Patents [patents.google.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-cyclobutylpyridine: A Comprehensive Guide for Laboratory Professionals
The causality behind the stringent disposal protocols for compounds like 2-Chloro-4-cyclobutylpyridine lies in their inherent chemical properties. The presence of a chlorinated pyridine ring suggests potential for significant toxicity and environmental persistence. Pyridine derivatives can exhibit acute toxicity if ingested, inhaled, or absorbed through the skin, and they are often irritating to the skin, eyes, and respiratory system.[1][2][3] The chlorine substituent can further enhance these hazardous characteristics and contribute to the formation of harmful byproducts if not disposed of correctly. Therefore, a self-validating system of protocols, grounded in authoritative sources, is essential.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on data from analogous compounds, 2-Chloro-4-cyclobutylpyridine should be treated as a hazardous substance.
Key Assumed Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][4][5]
-
Skin and Eye Irritation: Causes skin irritation and is likely to cause serious eye damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
Personal Protective Equipment (PPE)
A fundamental aspect of safe handling and disposal is the consistent and correct use of appropriate PPE. This is your primary defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[6][7] | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Nitrile or butyl rubber gloves.[8][9] | Provides a resistant barrier to prevent skin absorption of the toxic compound. |
| Body Protection | A fully-buttoned laboratory coat.[8][9] | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[5][8] | Minimizes inhalation of potentially harmful vapors. |
Step-by-Step Disposal Protocol
The disposal of 2-Chloro-4-cyclobutylpyridine must be approached systematically to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[10]
Step 1: Waste Segregation and Collection
The principle of waste segregation is critical to prevent dangerous chemical reactions.
-
Designated Waste Container: Collect all waste containing 2-Chloro-4-cyclobutylpyridine (including pure compound, solutions, and contaminated materials like gloves and wipes) in a designated, sealable, and chemically compatible hazardous waste container.[8][10]
-
Avoid Incompatibilities: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids.[5][7][8]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "2-Chloro-4-cyclobutylpyridine," and any known hazard symbols (e.g., toxic, irritant).[8][10]
Step 2: Temporary Storage
Proper temporary storage of the hazardous waste container is crucial while awaiting final disposal.
-
Location: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.[5][10]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Ignition Sources: Ensure the storage area is free from sources of ignition, such as open flames, sparks, or excessive heat.[5][11]
Step 3: Final Disposal
The ultimate disposal of 2-Chloro-4-cyclobutylpyridine waste must be handled by a licensed chemical waste disposal facility.
-
Engage Professionals: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[10]
-
Regulatory Compliance: Pyridine and its derivatives are classified as hazardous waste.[10][12] Disposal will likely involve high-temperature incineration to ensure complete destruction of the compound and prevent environmental contamination.[12][13] Adherence to local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA), is mandatory.[12]
Emergency Procedures: Spills and Exposures
Accidents can happen, and a clear, rehearsed emergency plan is a cornerstone of laboratory safety.
Spill Management
-
Evacuate and Ventilate: In the event of a spill, immediately evacuate non-essential personnel from the area and ensure maximum ventilation (e.g., open fume hood sash).[7]
-
Control Ignition Sources: Remove all sources of ignition from the vicinity.[4][5][7]
-
Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[4][11]
-
Collection: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it in a sealed, labeled hazardous waste container for disposal.[4][5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 2-Chloro-4-cyclobutylpyridine.
By adhering to these rigorous, step-by-step procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 2-Chloro-4-cyclobutylpyridine, thereby upholding their commitment to safety and scientific integrity.
References
- Apollo Scientific. (2022, May 16). Safety Data Sheet: 2-Chloro-4-phenylpyrimidine.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-Chloro-4-fluoropyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from Washington State University Environmental Health & Safety.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Chloropyridine.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- ECHEMI. (n.d.). 2-CHLORO-4-PHENYLPYRIDINE SDS.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- New Jersey Department of Health. (2004, January). Hazardous Substance Fact Sheet: 2-Chloropyridine.
- CDH Fine Chemical. (n.d.). 2-Chloro Pyridine MATERIAL SAFETY DATA SHEET.
- Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). PYRIDINE.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-4-ethynylpyridine.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.
- Wikipedia. (n.d.). Soil contamination.
- U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. nj.gov [nj.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
